Hexyl valerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFHJZYNMRVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061502 | |
| Record name | Pentanoic acid, hexyl ester | |
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Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Pentanoic acid, hexyl ester | |
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CAS No. |
1117-59-5 | |
| Record name | Hexyl valerate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | n-Hexyl valerate | |
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| Record name | Hexyl valerate | |
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| Record name | Pentanoic acid, hexyl ester | |
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| Record name | Pentanoic acid, hexyl ester | |
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| Record name | Hexyl valerate | |
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| Record name | N-HEXYL VALERATE | |
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Foundational & Exploratory
IUPAC name hexyl pentanoate and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hexyl pentanoate, detailing its chemical properties, synthesis, and potential relevance in scientific research and development.
Chemical Identity and Properties
Hexyl pentanoate, also known as hexyl valerate, is the ester formed from the condensation of hexan-1-ol and pentanoic acid. It is a clear, colorless liquid and is characterized by a fruity aroma.
Synonyms: Hexyl n-valerate, Pentanoic acid, hexyl ester, this compound, Hexyl valerianate, Valeric acid, hexyl ester, 1-Hexyl n-valerate.[1]
Physicochemical Data
The key quantitative properties of hexyl pentanoate are summarized in the table below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C₁₁H₂₂O₂ | |
| Molecular Weight | 186.29 | g/mol |
| CAS Number | 1117-59-5 | |
| Density | 0.863 | g/mL at 20°C |
| Boiling Point | 224.7 | °C at 760 mmHg |
| Melting Point | -63.1 | °C |
| Flash Point | 87.78 | °C |
| Refractive Index | 1.418 - 1.424 | at 20°C |
| LogP (octanol/water) | 3.8 | (Calculated) |
Solubility: Hexyl pentanoate is practically insoluble in water. It is expected to be soluble in common organic solvents such as ethanol, methanol, acetone, and diethyl ether.
Chemical Structure
The chemical structure of hexyl pentanoate is depicted below.
Synthesis and Characterization
Experimental Protocol: Fischer-Tropsch Esterification
Hexyl pentanoate can be synthesized via the Fischer-Tropsch esterification of pentanoic acid and hexan-1-ol using an acid catalyst.
Materials:
-
Pentanoic acid
-
Hexan-1-ol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of pentanoic acid and hexan-1-ol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude hexyl pentanoate.
-
The product can be further purified by fractional distillation.
References
The Ubiquitous Hexyl Valerate: An In-depth Technical Guide to its Natural Occurrence in Fruits and Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl valerate, also known as hexyl pentanoate, is a fatty acid ester that contributes significantly to the characteristic aroma and flavor profiles of a wide array of fruits and plants. Its fruity, sweet, and sometimes slightly waxy scent makes it a key component of the volatile organic compounds (VOCs) that define the sensory attributes of many plant species. Understanding the natural occurrence, biosynthesis, and analytical methodologies for this compound is of paramount importance for researchers in fields ranging from food science and agriculture to phytochemistry and drug development, where plant-derived compounds are investigated for their therapeutic potential. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed experimental protocols for its analysis, and a look into its biosynthetic origins within the plant kingdom.
Natural Occurrence of this compound
This compound has been identified as a volatile component in a variety of fruits and plants. Its concentration can vary significantly depending on the species, cultivar, stage of ripeness, and environmental conditions. The following table summarizes the quantitative data available on the occurrence of this compound and its isomers in selected fruits and plants.
| Fruit/Plant | Scientific Name | Cultivar/Variety | Concentration/Relative Abundance | Analytical Method | Reference(s) |
| Apple | Malus domestica | Various | 8.48 (0–204.26) µg/kg FW | HS-SPME-GC-MS | [1] |
| Plum | Prunus domestica | Horvin | 3.4 mg/kg | SDE-GC-MS | [2][3] |
| Plum | Prunus salicina | Various | Acetic acid hexyl ester was a major component in several cultivars. | HS-SPME-GC-MS | [4] |
| Pear | Pyrus communis | Dangshansuli & Nanguoli | Hexyl esters were the predominant esters produced after feeding with hexanol. | In vitro feeding & GC-MS | [5] |
| Chili Pepper | Capsicum annuum | N/A | Hexyl isovalerate: 9.90% (green), 14.90% (red) | GC-MS | [6] |
| Grape | Vitis vinifera | Cabernet Sauvignon & Shiraz | Present, but specific quantification for this compound not provided in the study. | HS-SPME-GC-MS | [1][7] |
| Lavender | Lavandula angustifolia | N/A | Detected as a minor component of the essential oil. | GC-MS | [8] |
| Salvia | Salvia atropatana | N/A | 4.60% in essential oil. | GC-MS | |
| Mentha | Mentha species | N/A | Present in some species. | GC-MS | [9][10][11] |
Table 1: Quantitative Data on the Occurrence of this compound and Related Esters in Various Fruits and Plants. (FW: Fresh Weight; SDE: Simultaneous Distillation-Extraction; HS-SPME-GC-MS: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry). Note: Hexyl isovalerate is an isomer of this compound.
Biosynthesis of this compound
The biosynthesis of this compound in plants is a multi-step process primarily involving the fatty acid and the subsequent ester biosynthesis pathways. The formation of this straight-chain ester is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the esterification of an alcohol with an acyl-CoA molecule.
The biosynthetic pathway can be summarized as follows:
-
Precursor Formation:
-
Hexanol: The six-carbon alcohol, 1-hexanol, is typically derived from the lipoxygenase (LOX) pathway. This pathway starts with the oxidation of unsaturated fatty acids like linoleic or linolenic acid.
-
Valeryl-CoA: The five-carbon acyl-CoA, valeryl-CoA, is derived from the catabolism of amino acids or through the β-oxidation of odd-chain fatty acids.
-
-
Esterification:
-
An Alcohol Acyltransferase (AAT) enzyme catalyzes the condensation reaction between 1-hexanol and valeryl-CoA, resulting in the formation of this compound and the release of coenzyme A. AATs exhibit varying degrees of substrate specificity, which contributes to the diverse ester profiles observed across different plant species[12][13][14].
-
Experimental Protocols
The analysis of this compound and other volatile compounds in plant matrices is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive, solvent-free, and requires minimal sample preparation.
Protocol: HS-SPME-GC-MS Analysis of this compound in Fruit Samples
1. Sample Preparation:
-
Homogenize a known weight (e.g., 5 g) of fresh fruit sample in a blender.
-
Transfer the homogenate to a 20 mL headspace vial.
-
To enhance the release of volatiles, add a saturated solution of sodium chloride (NaCl) to the vial.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties not present in the sample).
-
Immediately seal the vial with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) to facilitate the volatilization of compounds into the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) with constant agitation. The fiber coating adsorbs the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
After extraction, retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS system.
-
The high temperature of the injection port (e.g., 250 °C) desorbs the analytes from the fiber onto the GC column.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40 °C, hold for a few minutes, then ramp up to a final temperature of around 250 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu is typically scanned.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or reference libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.
-
Conclusion
This compound is a vital contributor to the aromatic complexity of numerous fruits and plants. Its presence and concentration are influenced by a combination of genetic and environmental factors. The analytical workflow centered around HS-SPME-GC-MS provides a robust and sensitive method for its identification and quantification. A deeper understanding of the biosynthetic pathways, particularly the substrate specificities of the involved alcohol acyltransferases, will be crucial for future applications in crop improvement, flavor engineering, and the exploration of plant-derived compounds for pharmaceutical applications. This guide serves as a foundational resource for professionals engaged in the study of plant volatiles and their diverse roles in nature and science.
References
- 1. limestonecoastwine.com.au [limestonecoastwine.com.au]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry [mdpi.com]
- 5. Evolution of the Aroma Volatiles of Pear Fruits Supplemented with Fatty Acid Metabolic Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1117-59-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Salvia officinalis L. Essential Oil: Characterization, Antioxidant Properties, and the Effects of Aromatherapy in Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aensiweb.com [aensiweb.com]
- 10. Comparative Analysis of Chemical Compositions of Mentha L. Plant Extracts by Gas Chromatography–Mass Spectrometry after Hydrodistillation and Subcritical Extraction - Nazarova - Zhurnal Analiticheskoi Khimii [snv63.ru]
- 11. GC-MS Assay to Ethanolic and Aquatic Extract of Mentha spicata L. leaves and Detection Effect of Extract as Antibacterial | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
- 12. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Hexyl Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for hexyl valerate (hexyl pentanoate), a fatty acid ester. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies. This document covers Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including predicted data and general experimental protocols.
Mass Spectrometry
Mass spectrometry of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.
Data Presentation
Table 1: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₂O₂ |
| Molecular Weight | 186.29 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragments (m/z) | 43, 56, 57, 85, 103 |
| Base Peak (m/z) | 85 |
Source: NIST WebBook and PubChem. The m/z values represent the mass-to-charge ratio of the fragments.
Experimental Protocol
Objective: To obtain the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., HITACHI M-80B).
-
Capillary column suitable for the analysis of fatty acid esters.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject a small volume (typically 1 µL) of the sample solution into the GC. The instrument settings, such as injector temperature, oven temperature program, and carrier gas flow rate, should be optimized to achieve good separation of the analyte.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment, generating a mass spectrum.
Interpretation of the Spectrum: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 186, corresponding to the molecular weight of the compound, although it may be of low intensity. The fragmentation pattern is characteristic of a straight-chain ester. The base peak at m/z 85 is likely due to the cleavage of the bond between the alpha and beta carbons of the hexyl group, resulting in a stable acylium ion. Other significant fragments arise from further cleavages and rearrangements within the molecule.
Infrared (IR) Spectroscopy
Data Presentation
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description of Peak |
| C=O (Ester carbonyl stretch) | 1750 - 1735 | Strong, sharp |
| C-O (Ester C-O stretch) | 1300 - 1000 | Strong |
| C-H (sp³ C-H stretch) | 2960 - 2850 | Strong, multiple bands |
| C-H (CH₂ bend) | ~1465 | Medium |
| C-H (CH₃ bend) | ~1375 | Medium |
Experimental Protocol
Objective: To obtain the infrared spectrum of liquid this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer.
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
Procedure (Neat Liquid on Salt Plates):
-
Sample Preparation: Place a drop of pure this compound onto one salt plate.
-
Place the second salt plate on top of the first, spreading the liquid into a thin film.
-
Spectrum Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
Procedure (Using an ATR accessory):
-
Background Scan: Ensure the ATR crystal is clean and record a background spectrum.
-
Sample Application: Place a drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
Table 3: Predicted ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| H-a | 0.90 | Triplet | 3H |
| H-b | 1.30 | Sextet | 2H |
| H-c | 1.59 | Quintet | 2H |
| H-d | 2.25 | Triplet | 2H |
| H-e | 4.02 | Triplet | 2H |
| H-f | 1.62 | Quintet | 2H |
| H-g | 1.30 | Multiplet | 4H |
| H-h | 0.89 | Triplet | 3H |
Prediction based on standard chemical shift values for esters and alkyl chains.
Predicted ¹³C NMR Data
Table 4: Predicted ¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C-1 | 13.9 |
| C-2 | 22.3 |
| C-3 | 27.9 |
| C-4 | 34.2 |
| C-5 (C=O) | 173.8 |
| C-6 | 64.3 |
| C-7 | 28.6 |
| C-8 | 25.6 |
| C-9 | 31.4 |
| C-10 | 22.5 |
| C-11 | 14.0 |
Prediction based on standard chemical shift values for esters and alkyl chains.
Experimental Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution into a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility of Hexyl Valerate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of hexyl valerate, a key fragrance and flavor compound. Understanding its solubility is critical for formulation development, quality control, and various applications within the pharmaceutical and chemical industries. This document outlines the theoretical principles governing its solubility, presents available and estimated solubility data, and provides a detailed experimental protocol for its determination.
Introduction to this compound
This compound, also known as hexyl pentanoate, is an organic ester with the chemical formula C₁₁H₂₂O₂. It is a colorless liquid with a characteristic fruity odor. Its molecular structure, consisting of a hexyl ester of valeric acid, dictates its physicochemical properties, including its solubility in various solvents.
Key Physicochemical Properties:
-
Molecular Formula: C₁₁H₂₂O₂
-
Molar Mass: 186.29 g/mol
-
Appearance: Colorless liquid
-
Odor: Fruity, sweet
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively non-polar molecule due to its long hydrocarbon chains (hexyl and pentanoyl groups). The ester functional group introduces some polarity, but the overall character of the molecule is dominated by its non-polar alkyl chains.
The logical relationship for predicting the solubility of this compound is illustrated in the diagram below.
Hexyl Valerate: A Comprehensive Technical Guide to its Thermodynamic Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Hexyl valerate, a fatty acid ester with the chemical formula C11H22O2, is recognized for its characteristic fruity aroma and is utilized in the fragrance and flavor industries. Beyond its sensory attributes, a thorough understanding of its thermodynamic properties and chemical stability is crucial for its application in scientific research and pharmaceutical development, where it may be used as a non-polar solvent, a component in formulations, or a reference compound. This technical guide provides an in-depth overview of the core thermodynamic properties and stability profile of this compound, supported by methodologies for their determination.
Core Thermodynamic and Physical Properties
The fundamental physical and thermodynamic properties of this compound are summarized in the tables below. These values are essential for predicting its behavior in various chemical and physical processes.
Table 1: Key Physical and Thermodynamic Properties of this compound
| Property | Value | Conditions |
| Molecular Weight | 186.29 g/mol | - |
| Boiling Point | 226.00 - 227.00 °C | @ 760.00 mm Hg[1] |
| 224.7 °C | @ 760 mmHg[2] | |
| Melting Point | -63.1 °C | -[3] |
| Density | 0.863 g/mL | @ 20 °C[4][5] |
| 0.8600 - 0.8650 | @ 20 °C[1] | |
| Vapor Pressure | 0.090 mmHg | @ 25.00 °C (estimated)[1] |
| Flash Point | 87.78 °C (190.00 °F) | Closed Cup (TCC)[1] |
| 87.9 °C | -[2] | |
| Refractive Index | 1.4180 - 1.4240 | @ 20.00 °C[1] |
| Solubility | Insoluble | in Water[1] |
Chemical Stability and Storage
The stability of this compound is a critical factor for its handling, storage, and application in various formulations.
Table 2: Stability and Storage Information for this compound
| Parameter | Recommendation/Data |
| Chemical Stability | Stable under normal ambient and anticipated storage and handling conditions.[6] |
| Shelf Life | 12 months or longer if stored properly.[1] |
| Recommended Storage | Refrigerate in tightly sealed containers. Store under a nitrogen atmosphere.[1] |
| Incompatible Materials | Strong oxidizers.[6] |
| Hazardous Decomposition | No hazardous decomposition products are known under normal conditions of use, storage, and heating.[6] |
Experimental Protocols for Property Determination
The following sections detail the generalized experimental methodologies used to determine the key thermodynamic and physical properties of liquid organic compounds like this compound.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and microscale method for its determination involves a Thiele tube.
Protocol:
-
A small amount of the this compound sample is placed into a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The test tube is attached to a thermometer.
-
The assembly is inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.[7]
Melting Point Determination (Capillary Method)
For compounds that are solid at or near room temperature, the melting point is a key indicator of purity. For a low-melting substance like this compound, this would be performed at sub-ambient temperatures.
Protocol:
-
A small amount of the solidified this compound is introduced into a capillary tube sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[3][8]
Density Determination (Pycnometer Method)
Density, the mass per unit volume, is a fundamental physical property. A pycnometer, a flask with a precise and known volume, is commonly used for accurate density measurements of liquids.
Protocol:
-
The mass of a clean, dry, and empty pycnometer is accurately determined using an analytical balance.
-
The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can be calculated from the mass and known density of water at that temperature.
-
The pycnometer is then emptied, dried, and filled with this compound at the same temperature.
-
The mass of the pycnometer filled with this compound is measured.
-
The density of this compound is calculated by dividing the mass of the ester by the volume of the pycnometer.[5][9]
Flash Point Determination (Pensky-Martens Closed-Cup Test)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standardized procedure for this determination.
Protocol:
-
A brass test cup is filled with the this compound sample to a specified level.
-
The cup is fitted with a lid that has apertures for an ignition source and stirring.
-
The sample is heated at a controlled rate while being continuously stirred.
-
At regular temperature intervals, the stirring is stopped, and an ignition source (such as a small flame) is briefly introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite or "flash".[1][4][10]
Refractive Index Measurement (Abbe Refractometer)
The refractive index measures how much the path of light is bent, or refracted, when entering a substance. It is a characteristic property that is also used to assess the purity of a sample.
Protocol:
-
A few drops of this compound are placed on the prism surface of an Abbe refractometer.
-
The prisms are closed to spread the liquid into a thin film.
-
A light source, often a sodium lamp, is directed through the sample.
-
While looking through the eyepiece, the control knobs are adjusted to bring the borderline between the light and dark fields into sharp focus at the center of the crosshairs.
-
The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Logical Relationship of this compound Properties
The following diagram illustrates the interconnectedness of the thermodynamic properties and stability of this compound.
Caption: Interrelation of this compound's Thermodynamic Properties and Stability.
References
- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 2. google.com [google.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 5. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]
- 6. assets.website-files.com [assets.website-files.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
The Biological Activity of Hexyl Valerate and Its Derivatives: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl valerate, a straight-chain saturated ester, is a volatile organic compound naturally present in various fruits and plants, contributing to their characteristic aromas. While extensively utilized in the food and fragrance industries, its potential biological activities remain largely unexplored within the pharmaceutical and therapeutic contexts. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the biological effects of this compound and its derivatives. Drawing parallels from the known activities of structurally related short-chain fatty acid esters, this document outlines potential antimicrobial, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols are provided to facilitate further research into these underexplored areas. Furthermore, this guide presents hypothesized signaling pathways and experimental workflows through logical diagrams to provide a roadmap for future investigations into the mechanisms of action of this compound and its derivatives.
Introduction
This compound, also known as hexyl pentanoate, is an ester with the chemical formula C11H22O2. It is recognized for its fruity aroma and is a component of the essential oils of various plants, including lavender and certain species of Salvia.[1][2] Its primary applications have been as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes.
Despite its widespread use, there is a significant gap in the scientific literature regarding the specific biological activities of this compound and its synthetic derivatives in a pharmacological context. However, the structural components of this compound—a hexyl alcohol and valeric acid (a short-chain fatty acid)—suggest potential for bioactivity. Short-chain fatty acids (SCFAs) like butyrate and propionate are known to possess anti-inflammatory properties.[1][3][4] This guide aims to consolidate the available information and provide a framework for the systematic investigation of the biological potential of this compound and its derivatives.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting biological assays, particularly concerning solubility and vehicle selection.
| Property | Value | Reference |
| Molecular Formula | C11H22O2 | [5] |
| Molecular Weight | 186.29 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Odor | Fruity | [5] |
| LogP | 3.8 | [5] |
| Water Solubility | Low | - |
Potential Biological Activities and Areas for Investigation
Based on the chemical structure of this compound and the known biological activities of related compounds, the following areas represent promising avenues for research.
Antimicrobial Activity
Volatile esters found in fruits and essential oils are known to exhibit antimicrobial properties.[2][6] It is plausible that this compound, as a volatile organic compound, may possess similar activity against various bacteria and fungi.
Anti-inflammatory Activity
Valeric acid, a component of this compound, is a short-chain fatty acid (SCFA). SCFAs are well-documented for their anti-inflammatory effects, which are mediated, in part, through the inhibition of the NF-κB pathway and modulation of cytokine production.[3][7][8] The potential for this compound to be hydrolyzed in vivo to release valeric acid suggests it could act as a prodrug, delivering the anti-inflammatory SCFA.
Cytotoxic Activity
While there is no direct evidence of the cytotoxicity of this compound against cancer cell lines, the evaluation of novel chemical entities for anticancer potential is a standard component of drug discovery. Aliphatic esters have been investigated for their cytotoxic effects, and this remains an important area to explore for this compound and its derivatives.
Experimental Protocols
The following protocols are provided as detailed methodologies for investigating the potential biological activities of this compound and its derivatives.
Synthesis of this compound Derivatives
The synthesis of novel derivatives is a crucial step in exploring the structure-activity relationship.
-
Objective: To synthesize a series of this compound derivatives with modifications to the alkyl chain or the pentanoate moiety to investigate their impact on biological activity.
-
General Procedure (Example: Fischer Esterification):
-
Combine equimolar amounts of the desired carboxylic acid (e.g., a substituted valeric acid) and hexanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for a specified period (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified derivative by NMR and mass spectrometry.
-
Antimicrobial Susceptibility Testing
-
Objective: To determine the lowest concentration of this compound or its derivatives that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
-
Objective: To assess the antimicrobial activity of volatile this compound.
-
Protocol:
-
Prepare an agar plate inoculated with a lawn of the test microorganism.
-
Aseptically place a sterile filter paper disc onto the inside of the Petri dish lid.
-
Apply a known volume of this compound to the filter paper disc.
-
Seal the Petri dish with parafilm and incubate it in an inverted position.
-
After incubation, measure the zone of inhibition on the agar surface.
-
In Vitro Anti-inflammatory Assays
-
Objective: To evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.
-
Protocol:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate until confluent.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage inhibition of NO production.
-
Concurrently, assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of this compound or its derivatives that reduces the viability of a cell line by 50% (IC50).
-
Protocol:
-
Seed a cancer cell line (e.g., MCF-7, A549) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks for the investigation of this compound's biological activity.
Caption: A logical workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. This compound | C11H22O2 | CID 70694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Profile, Antioxidant and Antibacterial Activities, Mechanisms of Action of the Leaf Extract of Aloe arborescens Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Environmental Fate and Degradation of Hexyl Valerate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Hexyl valerate, a volatile organic compound used as a fragrance and flavoring agent, is subject to various environmental fate and degradation processes upon its release into the environment. Due to a lack of direct experimental data on this compound, this technical guide employs a read-across approach, utilizing data from structurally similar short-chain alkyl esters—namely ethyl valerate and butyl propionate—to provide a comprehensive overview of its expected environmental behavior. This document details the anticipated pathways of biodegradation, abiotic degradation (hydrolysis and photolysis), and the potential for bioaccumulation and soil sorption. Experimental protocols for assessing these endpoints are also provided to guide future research.
Introduction
This compound (CAS No. 1117-59-5) is an ester characterized by its fruity aroma, leading to its use in various consumer products.[1] The environmental release of such compounds necessitates a thorough understanding of their persistence, distribution, and degradation pathways to assess potential ecological risks. This whitepaper synthesizes available information on the physicochemical properties of this compound and its structural analogs to predict its environmental fate.
Physicochemical Properties
The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. Table 1 summarizes key properties for this compound and its surrogate compounds, ethyl valerate and butyl propionate. The octanol-water partition coefficient (log Kow) of this compound is estimated to be 3.8, suggesting a moderate potential for bioaccumulation and sorption to organic matter in soil and sediment.[2]
Table 1: Physicochemical Properties of this compound and Surrogate Esters
| Property | This compound | Ethyl Valerate | Butyl Propionate | Source(s) |
| CAS Number | 1117-59-5 | 539-82-2 | 590-01-2 | [2] |
| Molecular Formula | C₁₁H₂₂O₂ | C₇H₁₄O₂ | C₇H₁₄O₂ | [2] |
| Molecular Weight ( g/mol ) | 186.29 | 130.18 | 130.18 | [2] |
| Boiling Point (°C) | ~225-230 | 144-145 | 146.8 | [3] |
| Water Solubility | Low (estimated) | 2.23 g/L | 1.5 g/L at 20°C | [4] |
| log Kow (Octanol-Water Partition Coefficient) | 3.8 (estimated) | 2.1 (estimated) | 2.314 | [2][4] |
| Vapor Pressure | Low (estimated) | 4.42 mmHg at 25°C | 0.589 kPa at 20°C | [5] |
| Specific Gravity | 0.860 - 0.865 @ 20°C | ~0.871 | 0.8754 @ 20°C | [1][6] |
Environmental Fate and Degradation
The environmental fate of this compound is determined by a combination of biotic and abiotic processes, which are discussed in the following sections.
Biodegradation
Esters, as a class of compounds, are generally expected to undergo biodegradation through hydrolysis of the ester bond, yielding the corresponding alcohol and carboxylic acid.[7] In the case of this compound, this would result in the formation of hexanol and valeric acid, both of which are readily biodegradable. While specific data for this compound is unavailable, studies on similar esters suggest it is likely to be readily biodegradable. For instance, butyl propionate is considered to have a biodegradable nature.[8][9]
The "ready biodegradability" of a substance is typically assessed using standardized tests like the OECD 301 series. A substance is considered readily biodegradable if it meets the pass levels of 60% of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test period.[10] Given the nature of its expected breakdown products, it is anticipated that this compound would meet these criteria.
Figure 1: General Biodegradation Pathway of an Ester
Caption: Enzymatic hydrolysis of this compound to its constituent alcohol and carboxylic acid.
Abiotic Degradation
Hydrolysis is a key abiotic degradation pathway for esters in the aquatic environment. The rate of hydrolysis is pH-dependent. While specific hydrolysis data for this compound is not available, it is expected to be susceptible to hydrolysis, particularly under alkaline conditions. The half-life of an ester due to hydrolysis can be determined using the OECD 111 guideline.
Volatile organic compounds like this compound can undergo photolysis in the atmosphere.[11][12][13][14][15] The rate of atmospheric degradation is primarily driven by reactions with hydroxyl radicals (•OH). The atmospheric lifetime of a VOC can be estimated based on its reaction rate constant with •OH. For many fragrance ingredients, photodegradation is a significant removal mechanism in the environment.[16]
Bioaccumulation
The potential for a chemical to bioaccumulate in organisms is often estimated using its log Kow value. With an estimated log Kow of 3.8, this compound has a moderate potential for bioaccumulation.[2] However, as it is expected to be readily biodegradable, significant bioaccumulation is unlikely. The bioaccumulation factor (BCF) can be experimentally determined using the OECD 305 test guideline. A correlation between log Kow and BCF is often used for initial assessment, with the equation log BCF = 0.85 log P − 0.70 being a common estimation tool.[17]
Mobility in Soil
The mobility of this compound in soil will be influenced by its water solubility and its tendency to adsorb to soil organic matter. Its low water solubility and moderate log Kow suggest that it will have a tendency to partition to the solid phase in soil and sediment, reducing its mobility. The soil adsorption coefficient (Koc) can be determined experimentally using the OECD 106 guideline.
Experimental Protocols
To address the data gaps for this compound, the following standardized experimental protocols are recommended.
Ready Biodegradability (OECD 301)
This test assesses the potential for rapid and ultimate biodegradation in an aerobic aqueous medium. The CO2 Evolution Test (OECD 301B) is a suitable method.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge and incubated under aerobic conditions in the dark or diffuse light. The amount of CO2 produced is measured and expressed as a percentage of the theoretical maximum.
-
Duration: 28 days.
-
Pass Criteria: ≥ 60% of ThCO2 within a 10-day window.
Hydrolysis as a Function of pH (OECD 111)
This guideline is used to determine the rate of abiotic hydrolysis of chemicals in aquatic environments at pH values typically found in the environment (pH 4-9).
-
Principle: Sterile aqueous buffer solutions at different pH values are treated with the test substance and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time.
-
Tiers: The test is tiered, with a preliminary test to assess stability. If significant hydrolysis occurs, further tiers are conducted to determine the rate constant and identify hydrolysis products.
Phototransformation of Chemicals in Water (OECD 316)
This guideline assesses the potential for direct photolysis of chemicals in surface water.
-
Principle: A solution of the test chemical in pure water is exposed to simulated or natural sunlight. The concentration of the chemical is monitored over time to determine the photolysis rate.
-
Quantum Yield: The quantum yield, which is the efficiency of the photochemical process, can also be determined.
Bioaccumulation in Fish (OECD 305)
This test determines the bioconcentration factor (BCF) in fish.
-
Principle: Fish are exposed to the test substance in water at a constant concentration for a specified period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the substance in the fish tissue and water is measured.
-
BCF Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.
Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)
This method is used to determine the soil adsorption coefficient (Koc).
-
Principle: A solution of the test substance is equilibrated with a soil sample of known organic carbon content. The concentration of the substance in the solution is measured before and after equilibration to determine the amount adsorbed to the soil.
-
Koc Calculation: The adsorption coefficient (Kd) is calculated and then normalized to the organic carbon content of the soil to give Koc.
Figure 2: Experimental Workflow for Environmental Fate Assessment
Caption: A structured workflow for evaluating the environmental fate of a chemical.
Quantitative Structure-Activity Relationships (QSAR)
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the environmental fate properties of chemicals.[18][19][20][21][22][23][24][25] These models use the chemical structure to estimate properties such as biodegradability, log Kow, and toxicity. For this compound, QSAR models could provide initial estimates for its environmental parameters, which can then be confirmed with experimental testing.
Conclusion
While direct experimental data on the environmental fate and degradation of this compound are currently lacking, a read-across approach using data from structurally similar esters like ethyl valerate and butyl propionate provides valuable insights. This compound is expected to be readily biodegradable, breaking down into hexanol and valeric acid. It is also likely to undergo abiotic degradation through hydrolysis and atmospheric photolysis. Its moderate log Kow suggests some potential for bioaccumulation and soil sorption, although rapid biodegradation would likely mitigate significant accumulation. To definitively characterize its environmental profile, experimental studies following standardized OECD guidelines are essential. The protocols and predictive approaches outlined in this whitepaper provide a robust framework for future research on this compound and other fragrance esters.
References
- 1. This compound, 1117-59-5 [thegoodscentscompany.com]
- 2. This compound | C11H22O2 | CID 70694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexyl n-valerate (CAS 1117-59-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Butyl propionate - Wikipedia [en.wikipedia.org]
- 5. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-BUTYL PROPRIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. jchr.org [jchr.org]
- 9. jchr.org [jchr.org]
- 10. oecd.org [oecd.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Atmospheric degradation of volatile organic compounds | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. Atmospheric degradation of volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measuring and estimating the bioconcentration factor of chemicals in fish : Supplemental materials | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 18. Classification of biodegradable materials using QSAR modeling with uncertainty estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. UCI Machine Learning Repository [archive.ics.uci.edu]
- 21. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 22. Multi-Strategy Assessment of Different Uses of QSAR under REACH Analysis of Alternatives to Advance Information Transparency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 24. Evaluation of QSAR models for the prediction of ames genotoxicity: a retrospective exercise on the chemical substances registered under the EU REACH regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Hexyl Valerate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a sensitive and specific method for the determination of hexyl valerate, a key ester contributing to fruity and floral aromas, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable to researchers, scientists, and quality control professionals in the food and beverage, fragrance, and pharmaceutical industries for the quantification of this compound in various sample matrices. The method utilizes a common non-polar capillary column and electron ionization (EI) mass spectrometry, providing excellent chromatographic resolution and mass spectral identification.
Introduction
This compound, also known as hexyl pentanoate, is a volatile organic compound responsible for the characteristic fruity and sweet aromas in many natural products, including fruits and essential oils.[1] Its accurate quantification is crucial for quality control in the food and fragrance industries, as well as for research in flavor chemistry and natural product analysis.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2][3] This application note provides a comprehensive protocol for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and data analysis.
Experimental Protocol
Materials and Reagents
-
This compound standard: (CAS No. 1117-59-5), analytical grade (≥98% purity)
-
Solvent: Dichloromethane or hexane, GC grade
-
Internal Standard (IS): (Optional but recommended for improved accuracy) e.g., heptyl valerate or a suitable non-interfering compound.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
-
Syringes: For sample and standard preparation
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
-
Software: MassHunter Workstation Software (or equivalent)
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution or liquid-liquid extraction (LLE) is often sufficient. For solid or semi-solid samples, headspace or solid-phase microextraction (SPME) may be more appropriate.
Liquid-Liquid Extraction (LLE) Protocol:
-
Accurately weigh 1 g of the liquid sample into a 15 mL centrifuge tube.
-
Add 5 mL of dichloromethane.
-
If using an internal standard, add a known amount to the extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
(Optional) Concentrate the extract under a gentle stream of nitrogen if higher sensitivity is required.
-
Transfer the final extract to a 2 mL GC vial for analysis.
GC-MS Method Parameters
| Parameter | Setting |
| GC Inlet | Splitless mode |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate 1 | 10 °C/min to 150 °C |
| Ramp Rate 2 | 20 °C/min to 280 °C, hold for 5 minutes |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-350 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 minutes |
Data Analysis and Quantification
Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST). Quantification is typically performed using an external standard calibration curve or by the internal standard method. The characteristic ions for this compound in EI-MS are m/z 85, 103, 43, 57, and 56.[4]
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this method. These values are representative and should be experimentally determined during method validation in your laboratory.
| Parameter | Expected Value |
| Retention Time (min) | ~ 9.5 - 10.5 |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 mg/L |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the quantification of this compound. The protocol is straightforward to implement and can be adapted to various sample matrices with appropriate sample preparation. This method is well-suited for routine quality control and research applications where accurate determination of this compound is required. Method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results.
References
Application Notes & Protocols: Analysis of Hexyl Valerate using Headspace Solid-Phase Microextraction (HS-SPME)
Audience: Researchers, scientists, and drug development professionals.
Introduction Hexyl valerate is a volatile ester known for its characteristic fruity, apple-like aroma, making it a significant compound in the flavor and fragrance industry, as well as a potential biomarker in various biological studies. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds (VOCs) from various matrices.[1][2] This method integrates sampling, extraction, and concentration of analytes into a single step.[3] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), HS-SPME provides a powerful tool for the identification and quantification of target compounds like this compound.[4] This document provides a detailed protocol for the analysis of this compound using HS-SPME-GC-MS.
Principle of HS-SPME The HS-SPME technique involves exposing a fused silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. This equilibrium process is influenced by factors such as temperature, extraction time, and the sample matrix composition.[5] After extraction, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for separation and analysis.[6]
Experimental Protocol
1. Apparatus and Materials
-
SPME Fiber Assembly: Manual or autosampler-compatible holder.
-
SPME Fibers: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatiles.[4][7]
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[4][8]
-
Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa screw caps.
-
Heating and Agitation System: Water bath, heating block, or autosampler agitator.
-
Reagents: this compound standard, sodium chloride (NaCl), and appropriate solvents (e.g., methanol or ethanol) for standard preparation.
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 50, 100 µg/L).
-
For analysis, transfer a known volume (e.g., 5 mL) of the aqueous standard or sample into a 20 mL headspace vial.
3. HS-SPME Procedure
-
Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (e.g., heating in the GC injector at 250-270°C for 30-60 minutes). Recondition the fiber for 5-10 minutes before each analysis.[9]
-
Sample Incubation (Equilibration):
-
Add the sample to the headspace vial. To enhance the release of volatiles, add 1.5 g of NaCl to the vial to increase the ionic strength of the solution (salting-out effect).[1][10]
-
Seal the vial tightly.
-
Place the vial in the heating device set to 50°C with agitation for 15 minutes to allow the analyte to equilibrate between the sample and the headspace.[1]
-
-
Headspace Extraction:
-
Insert the SPME fiber assembly through the vial's septum and expose the fiber to the headspace (do not immerse in the liquid).
-
Extract the volatile compounds for 30 minutes at 50°C with continued agitation.[4]
-
-
Analyte Desorption:
-
After extraction, immediately retract the fiber and insert it into the GC injector, which is set to 250°C.
-
Desorb the analytes for 3 minutes in splitless mode to ensure the complete transfer of this compound to the GC column.[4][10]
-
Start the GC-MS data acquisition at the beginning of the desorption process.
-
4. GC-MS Analysis Conditions
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Scan Range: m/z 35-350.
-
Identification: Identification of this compound can be confirmed by comparing its mass spectrum and retention time with that of a pure standard and by matching it against a spectral library like NIST. Key mass fragments for this compound include m/z 85, 103, 43, 57, and 56.[11]
Data Presentation
The performance of the HS-SPME-GC-MS method should be validated to ensure its reliability. The following table summarizes typical quantitative performance metrics for the analysis of volatile esters using this technique.
| Parameter | Representative Value | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve over the specified concentration range. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | The lowest concentration of analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Repeatability (%RSD) | < 15% | The relative standard deviation for replicate measurements of the same sample, indicating the precision of the method.[9] |
| Recovery | 85 - 115% | The percentage of the true analyte concentration that is measured by the method, indicating its accuracy. |
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow for the HS-SPME analysis of this compound.
References
- 1. Method Optimization Study on Isolation of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME) from Custard Apple (Annona squamosa L.) Pulp. [scirp.org]
- 2. journals.uc.edu [journals.uc.edu]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.uc.edu [journals.uc.edu]
- 7. Headspace solid-phase microextraction use for the characterization of volatile compounds in vegetable oils of different sensory quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Headspace solid-phase microextraction-gas chromatography-mass spectrometry characterization of propolis volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 11. This compound | C11H22O2 | CID 70694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Hexyl Valerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl valerate is a fatty acid ester with a characteristic fruity and green apple-like aroma, making it a valuable compound in the flavor, fragrance, and cosmetic industries. Traditionally synthesized through chemical methods that often require harsh conditions and environmentally challenging catalysts, the enzymatic synthesis of this compound offers a green and sustainable alternative. This approach utilizes lipases, which are enzymes that catalyze the esterification reaction under mild conditions with high specificity, leading to a purer product with fewer byproducts.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound using a lipase catalyst. The information is intended to guide researchers in developing and optimizing the enzymatic production of this valuable ester.
Core Principles of Lipase-Catalyzed Esterification
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can function in both aqueous and non-aqueous environments. In the synthesis of this compound, the reaction proceeds via a direct esterification of valeric acid with hexanol. The general mechanism involves the formation of an acyl-enzyme intermediate, followed by a nucleophilic attack by the alcohol to release the ester and regenerate the enzyme. The use of immobilized lipases is often preferred as it simplifies catalyst recovery and reuse, enhancing the economic viability of the process.
Data Presentation
Table 1: Key Parameters Influencing the Enzymatic Synthesis of this compound
| Parameter | Range/Value | Effect on Yield/Conversion | Reference Insight |
| Lipase Source | Candida antarctica lipase B (Novozym 435), Rhizomucor miehei (Lipozyme IM), Candida rugosa lipase | The choice of lipase significantly impacts reaction efficiency and selectivity. Novozym 435 is frequently reported to be highly effective for ester synthesis.[1] | |
| Reaction Temperature | 30 - 60 °C | Increasing temperature generally increases the reaction rate up to an optimum. Higher temperatures can lead to enzyme denaturation.[1][2] | |
| Substrate Molar Ratio (Hexanol:Valeric Acid) | 1:1 to 3:1 | An excess of one substrate, typically the alcohol, can shift the reaction equilibrium towards product formation. However, a large excess may cause enzyme inhibition. | |
| Enzyme Concentration | 5 - 20% (w/w of substrates) | Higher enzyme loading increases the reaction rate but also the cost. An optimal concentration exists beyond which the increase in conversion is not significant. | |
| Reaction Time | 4 - 24 hours | Conversion increases with time until equilibrium is reached. | |
| Solvent | Solvent-free, n-hexane, heptane, toluene | Non-polar organic solvents are commonly used to solubilize substrates and reduce water activity. Solvent-free systems offer a greener alternative. | |
| Water Content | < 1% (v/v) | A small amount of water is essential for lipase activity, but excess water can promote the reverse hydrolysis reaction, reducing the ester yield. | |
| Agitation Speed | 150 - 250 rpm | Adequate mixing is crucial to overcome mass transfer limitations. |
Table 2: Comparative Yields for Analogous Hexyl Ester Syntheses
| Ester | Lipase | Temperature (°C) | Time (h) | Molar Ratio (Alcohol:Acid) | Solvent | Conversion/Yield (%) |
| Hexyl Acetate | Mucor miehei (Lipozyme IM-77) | 52.6 | 7.7 | 1:2.7 (Hexanol:Triacetin) | n-Hexane | 86.6 |
| Hexyl Laurate | Rhizomucor miehei (Lipozyme IM-77) | 47.5 | 1.25 | 1:1.5 | Heptane | 92.2[3] |
| Castor Oil Hexyl Ester | Lipozyme TL IM | 60 | 5 | 3:1 (Hexanol:Oil) | Liquid CO2 | 88.3[4] |
| Hexyl Butyrate | Candida rugosa lipase | 47.0 | 8 | 2:1 | Not specified | 95.01[1] |
Experimental Protocols
Protocol 1: Immobilization of Lipase (Example: Calcium Alginate Entrapment)
This protocol describes a general method for lipase immobilization, which can enhance enzyme stability and reusability.
Materials:
-
Lipase powder (e.g., from Pseudomonas aeruginosa)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Distilled water
-
Beakers, magnetic stirrer, and syringe
Procedure:
-
Prepare a 2.5% (w/v) sodium alginate solution by dissolving sodium alginate in distilled water with gentle heating and stirring.
-
Cool the sodium alginate solution to room temperature.
-
Disperse the lipase powder in the sodium alginate solution to achieve the desired enzyme load (e.g., 50% v/v). Stir gently to ensure a homogenous mixture.
-
Prepare a 2.5 M calcium chloride solution in a separate beaker.
-
Using a syringe, add the lipase-alginate mixture dropwise into the calcium chloride solution while stirring.
-
Allow the resulting beads to harden in the calcium chloride solution for at least 1-2 hours.
-
Collect the immobilized lipase beads by filtration and wash them with distilled water to remove excess calcium chloride and un-entrapped enzyme.
-
Dry the beads at room temperature or in a desiccator before use.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the direct esterification of valeric acid and hexanol using an immobilized lipase catalyst.
Materials:
-
Immobilized lipase (e.g., Novozym 435 or prepared as in Protocol 1)
-
Valeric acid
-
Hexanol
-
n-Hexane (or other suitable organic solvent)
-
Molecular sieves (optional, for water removal)
-
Erlenmeyer flask or sealed reactor vessel
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
In a sealed reaction vessel, combine valeric acid and hexanol at the desired molar ratio (e.g., 1:1.5).
-
Add the solvent (e.g., n-hexane) to the reaction mixture. The volume should be sufficient to dissolve the reactants.
-
Add the immobilized lipase to the mixture. A typical enzyme loading is 10% (w/w) of the total substrate weight.
-
If a solvent-free system is desired, omit the solvent and directly mix the reactants with the enzyme.
-
Add molecular sieves to the reaction mixture if strict water control is required.
-
Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm) for the desired reaction time (e.g., 8 hours).
-
Monitor the reaction progress by taking small aliquots at different time intervals for analysis.
-
Upon completion, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with solvent and reused.
-
The resulting mixture contains this compound, unreacted substrates, and solvent. The product can be purified by distillation or column chromatography.
Protocol 3: Analysis of this compound Synthesis by Gas Chromatography (GC)
This protocol describes the analysis of the reaction mixture to determine the conversion of reactants and the yield of this compound.
Materials and Equipment:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for fatty acid ester analysis (e.g., DB-5 or equivalent)
-
Helium or Nitrogen as carrier gas
-
Syringe for sample injection
-
This compound standard
-
Valeric acid and hexanol standards
-
Solvent for sample dilution (e.g., n-hexane)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold at 220°C for 5 minutes
-
-
Carrier Gas Flow Rate: 1 mL/min
-
Injection Volume: 1 µL
Procedure:
-
Prepare a calibration curve using standard solutions of known concentrations of this compound, valeric acid, and hexanol.
-
Take an aliquot from the reaction mixture and dilute it with the solvent (e.g., 1:100).
-
Inject the diluted sample into the GC.
-
Identify the peaks corresponding to this compound, valeric acid, and hexanol by comparing their retention times with the standards.
-
Quantify the concentration of each component by using the calibration curve.
-
Calculate the percentage conversion of the limiting reactant and the yield of this compound.
Conversion (%) = [(Initial moles of limiting reactant - Final moles of limiting reactant) / Initial moles of limiting reactant] x 100
Yield (%) = (Moles of this compound produced / Initial moles of limiting reactant) x 100
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Key parameters influencing the enzymatic synthesis of this compound.
References
Application of Hexyl Valerate in Insect Pheromone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl valerate is a volatile organic compound (VOC) identified in the aroma profiles of various fruits and plants.[1] While research has explored its role in food science and phytochemistry, its direct application in insect pheromone studies is not extensively documented in publicly available literature. However, the chemical structure of this compound, an ester of a medium-chain alcohol and a fatty acid, is analogous to many known insect semiochemicals, particularly those involved in attraction and aggregation. This document provides a framework for investigating the potential of this compound as an insect pheromone or attractant, drawing parallels from studies on structurally similar compounds. These notes and protocols are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in modulating insect behavior.
Potential Applications Based on Structurally Similar Compounds
Numerous esters with structures comparable to this compound have been identified as key components of insect pheromones or as effective attractants in field studies. These compounds often elicit behavioral responses such as orientation, landing, and mating. The following table summarizes the activity of some of these analogous compounds, providing a basis for hypothesizing the potential bioactivity of this compound.
| Compound Name | Structure | Target Insect(s) | Type of Activity | Quantitative Data/Observations |
| Hexyl Butyrate | CH₃(CH₂)₃COO(CH₂)₅CH₃ | Olcella trigramma, O. cinerea, Conioscinella sp., Leptometopa latipes (Flies) | Attraction | Attracted large numbers of female flies in field trapping experiments. |
| Hexyl Acetate | CH₃COO(CH₂)₅CH₃ | Various moth and bug species | Component of floral scents and insect secretions | Known component of prey defense secretions and floral scents that attract kleptoparasitic flies. |
| Ethyl Valerate | CH₃(CH₂)₃COOCH₂CH₃ | Drosophila melanogaster (Fruit fly) | Aggregation Pheromone | Induces aggregation behavior. |
| (Z)-3-Hexenyl Acetate | CH₃COO(CH₂)₂CH=CHCH₂CH₃ | Various moth species (e.g., Pseudaletia xylostella) | Synergist for sex pheromones | Enhanced the capture of males in traps baited with sex pheromone.[2] |
| (E)-2-Hexenyl Butyrate | CH₃(CH₂)₃COOCH=CH(CH₂)₃CH₃ | Leptometopa latipes (Fly) | Attraction | Females were strongly attracted to this compound. |
Experimental Protocols
The following protocols are generalized methodologies that can be adapted to test the effects of this compound on target insect species.
Protocol 1: Electroantennography (EAG) - Assessing Antennal Response
Objective: To determine if the antennae of a target insect species can detect this compound.
Materials:
-
Live, immobilized insects
-
Tungsten electrodes
-
Micromanipulators
-
Amplifier and data acquisition system
-
Charcoal-filtered and humidified air stream
-
Pasteur pipettes with filter paper
-
This compound solutions of varying concentrations in a suitable solvent (e.g., hexane)
-
Control solvent
Procedure:
-
Insect Preparation: Immobilize an insect (e.g., on wax or in a pipette tip) with its antennae exposed.
-
Electrode Placement: Under a microscope, carefully insert the recording electrode into the distal end of an antenna and the reference electrode into the head or another part of the body.
-
Stimulus Preparation: Apply a known volume of a this compound solution onto a piece of filter paper and insert it into a Pasteur pipette. Prepare a control pipette with the solvent alone.
-
Air Delivery: Position the outlet of a continuous, charcoal-filtered, and humidified air stream over the antennal preparation.
-
Stimulus Delivery: Insert the tip of the stimulus pipette into a hole in the main air tube. Deliver a puff of air through the pipette to introduce the this compound vapor into the airstream flowing over the antenna.
-
Data Recording: Record the electrical potential changes (depolarization) from the antenna in response to the stimulus.
-
Controls and Replicates: Test a range of this compound concentrations and the solvent control. Replicate the experiment with multiple insects to ensure the reliability of the results. A significant and dose-dependent response compared to the control suggests that the insect's antennae can detect this compound.
Protocol 2: Behavioral Assay - Olfactometer Studies
Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound in a controlled laboratory environment.
Materials:
-
Y-tube or four-arm olfactometer
-
Air pump and flow meters
-
Charcoal and water flasks for air purification and humidification
-
Odor sources: this compound solution on filter paper and a solvent control
-
Live insects
Procedure:
-
Setup: Connect the olfactometer arms to a purified and humidified air source.
-
Odor Introduction: Introduce the this compound-treated filter paper into the airflow of one arm and the solvent control into the other.
-
Insect Introduction: Release a single insect at the base of the olfactometer.
-
Observation: Observe the insect's movement and record which arm it chooses and the time spent in each arm.
-
Data Analysis: A statistically significant preference for the arm with this compound indicates attraction, while a preference for the control arm suggests repulsion. Test multiple insects and randomize the position of the odor and control arms between trials to avoid positional bias.
Protocol 3: Field Trapping - Evaluating Attractiveness in a Natural Setting
Objective: To determine the effectiveness of this compound as a lure for trapping insects in their natural habitat.
Materials:
-
Insect traps (e.g., sticky traps, funnel traps)
-
Dispensers for the lure (e.g., rubber septa, cotton wicks)
-
This compound
-
Control dispensers (with solvent only or unbaited)
-
Randomized block experimental design layout in the field
Procedure:
-
Lure Preparation: Load dispensers with a known concentration and volume of this compound. Prepare control dispensers.
-
Trap Deployment: Place the traps in the field according to a randomized block design to minimize the effects of environmental variability. Each block should contain one trap with the this compound lure and one control trap.
-
Trap Servicing: At regular intervals, collect the trapped insects and replace the lures if necessary.
-
Insect Identification and Counting: Identify and count the number of target insects caught in each trap.
-
Data Analysis: Compare the mean number of insects captured in the baited traps versus the control traps using appropriate statistical tests (e.g., t-test or ANOVA). A significantly higher catch in the this compound-baited traps indicates its effectiveness as an attractant.
Visualizations
Caption: Experimental workflow for evaluating this compound as an insect pheromone.
Caption: Generalized insect olfactory signaling pathway.
Conclusion
While direct evidence for the role of this compound as an insect pheromone is currently limited, its structural similarity to known insect attractants suggests it is a promising candidate for investigation. The protocols and frameworks provided here offer a comprehensive approach to systematically evaluate its potential. Researchers are encouraged to adapt these methodologies to their specific insect species of interest. Successful identification of a behavioral response to this compound could lead to the development of novel, environmentally friendly pest management tools.
References
Application Note: Quantification of Hexyl Valerate in Food Matrices
Abstract
Hexyl valerate is a key volatile ester compound that contributes significantly to the desirable fruity and sweet aromas in a variety of food products, including apples, strawberries, and chili peppers.[1] Accurate quantification of this compound is crucial for quality control, flavor profile analysis, and product development in the food industry. This application note provides detailed protocols for the quantification of this compound in diverse food matrices using Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are designed for researchers, scientists, and quality control professionals, offering robust and reproducible analytical procedures.
Introduction
The sensory profile of food is a complex interplay of various volatile and non-volatile compounds. Esters, in particular, are major contributors to the characteristic fruity notes. This compound (CAS No. 1117-59-5), also known as hexyl pentanoate, is an important aroma compound found in numerous fruits.[1] Its concentration can vary depending on the fruit cultivar, ripeness, and storage conditions, making its quantification a valuable metric for assessing food quality and authenticity.[1]
This document outlines two primary methodologies for the extraction and quantification of this compound from food samples:
-
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS: A solvent-free, sensitive, and high-throughput method ideal for analyzing volatile compounds in both solid and liquid food matrices.[2]
-
Liquid-Liquid Extraction (LLE)-GC-MS: A classical extraction technique suitable for a wide range of food matrices, particularly for semi-volatile compounds or when HS-SPME is not feasible.
Both methods are followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[3][4]
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
This method is recommended for the routine analysis of this compound in most food samples due to its simplicity, sensitivity, and minimal sample preparation.
1. Materials and Reagents
-
This compound standard: (≥98% purity)
-
Internal Standard (IS): this compound-d11 or a suitable deuterated ester (e.g., ethyl heptanoate-d15)
-
Solvent: Methanol (HPLC grade) for standard preparation
-
Sodium Chloride (NaCl): (ACS grade)
-
Deionized water
-
SPME fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatile compound coverage.[5][6]
-
Headspace vials: 20 mL with PTFE/silicone septa
-
Sample homogenization equipment: Blender or food processor
2. Sample Preparation
-
Homogenize a representative portion of the food sample (e.g., 100 g of fruit) to a uniform paste or puree.
-
Weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.
-
Add 1.0 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.
-
Spike the sample with a known concentration of the internal standard solution.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
3. HS-SPME Procedure
-
Place the sealed vial in a heating block or autosampler incubator.
-
Incubate the sample at 60°C for 15 minutes to allow for equilibration of the volatile compounds in the headspace.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C for extraction.
-
After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
4. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C (splitless mode for 2 minutes)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-350
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.
-
Quantifier ion for this compound: m/z 85
-
Qualifier ions for this compound: m/z 103, 57, 43[3]
-
Workflow for HS-SPME-GC-MS Analysis
Caption: Workflow for the quantification of this compound using HS-SPME-GC-MS.
Method 2: Liquid-Liquid Extraction (LLE)-GC-MS
This method provides an alternative for matrices where HS-SPME may be less effective or for laboratories not equipped for SPME.
1. Materials and Reagents
-
This compound standard: (≥98% purity)
-
Internal Standard (IS): this compound-d11 or a suitable deuterated ester
-
Extraction Solvent: Dichloromethane (DCM) or a mixture of n-hexane and diethyl ether (1:1, v/v) (HPLC grade)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated NaCl solution
-
Deionized water
-
Centrifuge tubes: 50 mL
-
Separatory funnel: 250 mL
-
Rotary evaporator
2. Sample Preparation and Extraction
-
Homogenize a representative portion of the food sample to a uniform paste or puree.
-
Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex to mix.
-
Spike the sample with a known concentration of the internal standard solution.
-
Add 20 mL of the extraction solvent (e.g., DCM), cap the tube, and shake vigorously for 5 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer (bottom layer for DCM) to a clean flask.
-
Repeat the extraction of the aqueous layer with another 20 mL of the extraction solvent.
-
Combine the organic extracts and wash with 10 mL of saturated NaCl solution in a separatory funnel to remove residual water and polar impurities.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to a final volume of 1.0 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
3. GC-MS Parameters
The GC-MS parameters are the same as described in Method 1, with the exception of the injection mode, which should be a 1 µL splitless injection.
Workflow for LLE-GC-MS Analysis
Caption: Workflow for the quantification of this compound using LLE-GC-MS.
Data Presentation and Quantification
1. Calibration Curve
Prepare a series of calibration standards by spiking a blank matrix (a food sample known to not contain this compound, or water for a standard curve in solvent) with known concentrations of this compound and a constant concentration of the internal standard. The concentration range should encompass the expected levels of this compound in the samples.
Table 1: Example Calibration Curve Data
| Calibration Level | This compound Conc. (ng/g) | Internal Standard Conc. (ng/g) | Peak Area (this compound) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) |
| 1 | 5 | 50 | 15,000 | 100,000 | 0.15 |
| 2 | 10 | 50 | 31,000 | 102,000 | 0.30 |
| 3 | 25 | 50 | 76,000 | 101,000 | 0.75 |
| 4 | 50 | 50 | 152,000 | 100,500 | 1.51 |
| 5 | 100 | 50 | 305,000 | 101,500 | 3.01 |
| 6 | 250 | 50 | 755,000 | 100,800 | 7.49 |
Plot the response ratio (Peak Area of this compound / Peak Area of Internal Standard) against the concentration of this compound. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be ≥ 0.995 for a valid calibration.
2. Quantification of this compound in Samples
Analyze the prepared food samples using the same method as the calibration standards. Calculate the response ratio for each sample and use the calibration curve equation to determine the concentration of this compound.
Concentration (ng/g) = (Response Ratio - y-intercept) / slope
Table 2: Example Quantification Data in Food Samples
| Sample ID | Food Matrix | Peak Area (this compound) | Peak Area (Internal Standard) | Response Ratio | Calculated Conc. (ng/g) |
| Apple_A | Apple Puree | 125,000 | 101,200 | 1.24 | 41.2 |
| Strawberry_B | Strawberry Homogenate | 45,000 | 99,800 | 0.45 | 14.9 |
| Pepper_C | Chili Pepper Extract | 88,000 | 100,500 | 0.88 | 29.2 |
Method Validation
To ensure the reliability of the results, the analytical method should be validated for the following parameters:
-
Linearity: Assessed from the calibration curve (R² ≥ 0.995).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing samples with low concentrations of this compound.
-
Accuracy: Evaluated through spike-recovery experiments at different concentration levels in the matrix of interest. Recoveries should typically be within 80-120%.
-
Precision: Determined by replicate analyses of a sample, expressed as the relative standard deviation (RSD), which should be ≤ 15%.
-
Matrix Effects: It is important to assess and mitigate matrix effects, which can cause ion suppression or enhancement in the MS source.[1][7][8][9] This can be achieved by using matrix-matched calibration standards or isotopically labeled internal standards.[1]
Conclusion
The HS-SPME-GC-MS and LLE-GC-MS methods described in this application note provide robust and reliable approaches for the quantification of this compound in various food matrices. The choice of method will depend on the specific application, available instrumentation, and the nature of the food sample. Proper method validation is essential to ensure accurate and precise results, which are critical for quality assessment and flavor profiling in the food industry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. redalyc.org [redalyc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Hexyl valerate as a volatile marker in plant stress studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) are crucial mediators of plant interactions with their environment. These airborne molecules play significant roles in defense, communication, and physiological responses to various stressors. Among the vast array of plant-emitted volatiles, esters such as hexyl valerate are emerging as potential biomarkers for early stress detection. This document provides detailed application notes and experimental protocols for studying this compound as a volatile marker in plant stress studies, catering to researchers, scientists, and professionals in drug development seeking to understand and harness plant stress responses.
Under both biotic and abiotic pressures, plants recalibrate their metabolic pathways, leading to the emission of specific VOC profiles.[1][2] These changes in volatile emissions can serve as sensitive indicators of the plant's physiological state long before visible symptoms of stress appear. This compound, an ester known for its fruity aroma, has been identified in the volatile emissions of various plants and is posited to be involved in stress signaling pathways. Its detection and quantification can provide valuable insights into the plant's defense mechanisms and overall health.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is a multi-step process originating from primary metabolic pathways. The formation of this ester is primarily catalyzed by alcohol acyltransferases (AATs), which are responsible for the esterification of an alcohol with an acyl-CoA.
The likely biosynthetic pathway for this compound involves the following key steps:
-
Fatty Acid Metabolism: The valerate (pentanoate) moiety is derived from the fatty acid biosynthesis pathway.
-
Lipoxygenase (LOX) Pathway: The hexanol precursor is typically formed via the lipoxygenase pathway from the breakdown of fatty acids.
-
Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the condensation of hexanol and valeryl-CoA to form this compound.
This compound as a Marker for Specific Stresses
While the role of many volatile esters in plant stress responses is an active area of research, specific quantitative data directly linking this compound to particular stressors is emerging. Studies have shown that the emission of related hexyl esters, such as hexyl acetate, is induced by herbivory and pathogen attack. It is hypothesized that this compound may follow a similar pattern of emission in response to biotic and abiotic challenges.
Quantitative Data Summary
Quantitative data for this compound as a specific marker for drought, pathogen infection, or herbivory is not yet widely available in published literature. The following table is a template that can be populated as more specific research becomes available. For illustrative purposes, data on a related compound, hexyl acetate, is included where specific this compound data is absent.
| Stressor | Plant Species | Tissue | Analytical Method | Change in this compound Emission (Fold Change or Concentration) | Reference |
| Biotic Stress | |||||
| Herbivory (Aphid) | Malus domestica (Apple) | Leaves | CLSA-GC-MS | Hexyl acetate increased significantly | [1] |
| Pathogen (Botrytis cinerea) | Fragaria x ananassa (Strawberry) | Fruit | GC-MS | Data not available for this compound; hexyl acetate increased | [3][4] |
| Abiotic Stress | |||||
| Drought | Vitis vinifera (Grapevine) | Leaves | GC-MS | Data not available | [5][6][7] |
| Salinity | - | - | - | Data not available | - |
| Temperature | - | - | - | Data not available | - |
Experimental Protocols
To investigate the role of this compound as a volatile marker, a series of controlled experiments are necessary. Below are detailed protocols for inducing specific stresses and collecting and analyzing plant-emitted volatiles.
Protocol 1: Induction of Drought Stress in Vitis vinifera (Grapevine)
This protocol is adapted for greenhouse conditions to study the effect of controlled drought on volatile emissions.
Materials:
-
Potted grapevine plants (Vitis vinifera), uniform in size and developmental stage.
-
Greenhouse with controlled temperature, humidity, and photoperiod.
-
Soil moisture sensor.
-
Volatile collection system (see Protocol 4).
Procedure:
-
Acclimatization: Acclimate potted grapevine plants in the greenhouse for at least two weeks under well-watered conditions (field capacity maintained at 80-100%).
-
Stress Induction: Divide the plants into two groups: control and drought-stressed.
-
Control Group: Continue to water the plants to maintain field capacity at 80-100%.
-
Drought-Stressed Group: Withhold watering completely.
-
-
Monitoring: Monitor the soil water content daily using a soil moisture sensor. Also, monitor physiological parameters such as leaf water potential and stomatal conductance to quantify the level of stress.
-
Volatile Collection: Collect volatiles from both control and stressed plants at different time points during the drought period (e.g., day 3, 7, and 14) using the protocol for headspace volatile collection (Protocol 4).
-
Harvesting: After the final volatile collection, harvest leaf and root tissues for further analysis (e.g., metabolomics, transcriptomics).
Protocol 2: Pathogen Infection of Fragaria x ananassa (Strawberry) with Botrytis cinerea
This protocol describes the inoculation of strawberry fruits to study volatile responses to fungal infection.
Materials:
-
Mature, healthy strawberry fruits (Fragaria x ananassa), surface-sterilized.
-
Botrytis cinerea culture grown on potato dextrose agar (PDA).
-
Sterile water.
-
Spore suspension of B. cinerea (1 x 10^5 spores/mL).
-
Sterile needle.
-
Incubation chambers with high humidity.
-
Volatile collection system (see Protocol 4).
Procedure:
-
Pathogen Preparation: Prepare a spore suspension of B. cinerea from a 10-day-old culture by flooding the plate with sterile water and gently scraping the surface. Filter the suspension and adjust the concentration to 1 x 10^5 spores/mL.[3]
-
Inoculation:
-
Wound Inoculation: Create a small wound on the surface of the strawberry fruit with a sterile needle.
-
Pipette a 10 µL droplet of the B. cinerea spore suspension onto the wound.
-
Control Group: Treat a separate group of fruits with a 10 µL droplet of sterile water.
-
-
Incubation: Place the inoculated and control fruits in a high-humidity chamber (e.g., a sealed container with moist filter paper) at room temperature.
-
Volatile Collection: Collect volatiles from both infected and control fruits at different time points post-inoculation (e.g., 24, 48, and 72 hours) using the protocol for headspace volatile collection (Protocol 4).
-
Disease Assessment: Visually assess the lesion diameter and disease severity at each time point.
Protocol 3: Herbivore Damage Simulation on Malus domestica (Apple)
This protocol outlines a method for simulating herbivore damage to induce volatile emissions.
Materials:
-
Young, healthy apple trees (Malus domestica).
-
Mechanical damage tool (e.g., pattern wheel).
-
Herbivore oral secretions (if available, can be collected from the target herbivore).
-
Volatile collection system (see Protocol 4).
Procedure:
-
Plant Preparation: Use healthy, well-watered apple trees. Select leaves of a similar age and position for the experiment.
-
Damage Simulation:
-
Mechanical Damage: Create standardized mechanical damage on the leaf surface using a pattern wheel.
-
Mechanical Damage + Oral Secretions: Immediately after mechanical damage, apply a small amount (e.g., 5 µL) of herbivore oral secretions to the wounds.
-
Control Group: Leave a group of plants undamaged.
-
-
Volatile Collection: Immediately enclose the damaged and control leaves in a volatile collection chamber and begin sampling using the protocol for headspace volatile collection (Protocol 4). Collect volatiles for a defined period (e.g., 4 hours).
-
Analysis: Analyze the collected volatiles using GC-MS.
Protocol 4: Headspace Volatile Collection and GC-MS Analysis
This protocol details the collection of volatiles from a plant or plant part and their subsequent analysis.
Materials:
-
Volatile collection chamber (e.g., glass jar, oven bag).
-
Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS).
-
SPME fiber holder.
-
Gas chromatograph-mass spectrometer (GC-MS).
-
This compound standard for identification and quantification.
Procedure:
-
Volatile Trapping:
-
Enclose the plant material (e.g., leaf, fruit, whole plant) in the volatile collection chamber.
-
Expose the SPME fiber to the headspace of the chamber for a defined period (e.g., 30-60 minutes) to trap the volatiles.
-
-
GC-MS Analysis:
-
Immediately after trapping, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the trapped volatiles.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C for 2 min, ramp to 200°C at 5°C/min, then to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
-
-
-
Data Analysis:
-
Identify this compound by comparing the mass spectrum and retention time with that of an authentic standard.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve generated with the standard.
-
Conclusion
The study of this compound as a volatile marker in plant stress holds significant promise for the development of non-invasive diagnostic tools for assessing plant health. The protocols outlined in this document provide a framework for researchers to investigate the emission of this compound under various stress conditions. While specific quantitative data for this compound is still emerging, the methodologies presented here, along with the understanding of its biosynthetic pathway, will facilitate further research in this exciting field. The ability to detect stress-induced changes in volatile profiles early on can have profound implications for agriculture, enabling timely interventions to mitigate crop losses, and for drug development, by providing insights into the complex biochemical responses of plants to their environment.
References
- 1. Species-Specific Induction of Plant Volatiles by Two Aphid Species in Apple: Real Time Measurement of Plant Emission and Attraction of Lacewings in the Wind Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and quantification protocols for investigating the early stages of Botrytis cinerea interaction with strawberry reveal different infection strategies | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Transcriptome Profiles of Strawberry (Fragaria vesca) Fruit Interacting With Botrytis cinerea at Different Ripening Stages [frontiersin.org]
- 5. Screening of some grape (Vitis vinifera L.) genotypes responses to drought stress using physiological and biochemical traits in greenhouse condition [journals.birjand.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. The physiology of drought stress in grapevine: towards an integrative definition of drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation and Characterization of Hexyl Valerate-Loaded PLGA Microparticles for Controlled-Release Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexyl valerate is a volatile ester with potential therapeutic applications, including in neurological disorders such as Alzheimer's and Parkinson's disease. However, its clinical utility can be limited by its rapid metabolism and clearance, necessitating frequent administration. To overcome these limitations, a controlled-release formulation can provide sustained therapeutic concentrations, improve patient compliance, and reduce potential side effects.
This application note details a protocol for the formulation of this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) microparticles using an oil-in-water (O/W) solvent evaporation method. PLGA is an FDA-approved copolymer known for its biocompatibility and tunable degradation rates, making it an ideal candidate for controlled drug delivery.[1][2] This document provides a comprehensive guide to the preparation, characterization, and in vitro release testing of this compound-loaded PLGA microparticles.
Experimental Protocols
Materials
-
This compound (analytical standard)
-
Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g
-
Dichloromethane (DCM), HPLC grade
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Ultrapure water
Preparation of this compound-Loaded PLGA Microparticles
The oil-in-water (O/W) solvent evaporation method is employed for the preparation of the microparticles.[3][4]
Protocol:
-
Organic Phase Preparation: Dissolve 200 mg of PLGA and 50 mg of this compound in 2 mL of dichloromethane (DCM).
-
Aqueous Phase Preparation: Prepare a 1% w/v aqueous solution of poly(vinyl alcohol) (PVA).
-
Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Emulsify using a high-speed homogenizer at 5000 rpm for 2 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker containing 80 mL of a 0.1% w/v PVA solution and stir at 200 rpm at room temperature for 4 hours to allow for the evaporation of DCM.
-
Microparticle Collection: Collect the hardened microparticles by centrifugation at 10,000 rpm for 10 minutes.
-
Washing: Wash the collected microparticles three times with ultrapure water to remove residual PVA.
-
Lyophilization: Freeze the washed microparticles at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Storage: Store the lyophilized microparticles at 2-8°C.
Characterization of Microparticles
-
Scanning Electron Microscopy (SEM): Mount a small amount of the lyophilized microparticles onto an aluminum stub using double-sided carbon tape. Sputter-coat the sample with gold and visualize using a scanning electron microscope to assess the surface morphology and shape of the microparticles.
-
Laser Diffraction: Disperse the microparticles in ultrapure water and sonicate briefly to prevent aggregation. Analyze the particle size distribution using a laser diffraction particle size analyzer.
-
Sample Preparation: Accurately weigh 10 mg of the lyophilized microparticles and dissolve in 1 mL of DCM. Evaporate the DCM under a gentle stream of nitrogen.
-
Drug Extraction: Reconstitute the polymer-drug film in 10 mL of acetonitrile and vortex for 5 minutes to extract the this compound.
-
Quantification: Filter the solution through a 0.22 µm syringe filter and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 215 nm.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
In Vitro Release Study
Protocol:
-
Sample Preparation: Accurately weigh 20 mg of this compound-loaded microparticles and suspend in 1 mL of phosphate-buffered saline (PBS) at pH 7.4.
-
Dialysis Setup: Place the suspension into a dialysis bag (MWCO 12-14 kDa).
-
Release Medium: Place the sealed dialysis bag into a container with 50 mL of PBS (pH 7.4) containing 0.5% v/v Tween 80 to maintain sink conditions.
-
Incubation: Incubate the setup at 37°C with continuous agitation at 100 rpm.
-
Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72 hours, and so on), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using HPLC-UV at 215 nm.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following table summarizes hypothetical data for three different formulations of this compound-loaded PLGA microparticles prepared with varying PLGA concentrations.
| Formulation ID | PLGA Concentration (mg/mL) | Mean Particle Size (µm) | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 72h (%) |
| HV-PLGA-01 | 100 | 15.2 ± 2.1 | 18.5 ± 1.2 | 74.0 ± 4.8 | 65.4 ± 3.7 |
| HV-PLGA-02 | 150 | 25.8 ± 3.5 | 15.1 ± 0.9 | 60.4 ± 3.6 | 52.1 ± 2.9 |
| HV-PLGA-03 | 200 | 42.6 ± 4.2 | 12.3 ± 0.7 | 49.2 ± 2.8 | 38.9 ± 2.1 |
Visualization
Experimental Workflow
Caption: Workflow for the preparation of this compound-loaded PLGA microparticles.
Drug Release Mechanism
Caption: Drug release from PLGA microparticles via diffusion and erosion.
Conclusion
This application note provides a detailed protocol for the successful formulation of this compound into controlled-release PLGA microparticles. The described methods for preparation and characterization allow for the development of a robust drug delivery system. By tuning formulation parameters such as the polymer concentration, it is possible to modulate the particle size and drug release profile, thereby enabling the design of formulations with desired therapeutic outcomes. The provided protocols serve as a foundational guide for researchers and scientists working on the development of controlled-release formulations for volatile ester compounds.
References
Application Note: Synthesis and Application of Isotopically Labeled Hexyl Valerate for Metabolic Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique in metabolic research and drug development, enabling the tracing of molecules through complex biological systems without the complications of radioactivity.[1][2] By replacing one or more atoms in a compound with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can differentiate the compound and its metabolites from their endogenous counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Hexyl valerate, an ester with applications in the flavor and fragrance industry, serves as a model compound for studying the metabolism of short-chain fatty acid esters. This application note provides a detailed protocol for the synthesis of [1-¹³C]this compound and its use in metabolic studies. The labeled valerate moiety allows for the precise tracking of the fatty acid portion of the molecule following enzymatic cleavage.
Experimental Protocols
1. Synthesis of [1-¹³C]this compound
The synthesis is achieved via a Fischer-Speier esterification of [1-¹³C]valeric acid with 1-hexanol, catalyzed by sulfuric acid.
Materials:
-
[1-¹³C]Valeric acid (99% isotopic purity)
-
1-Hexanol (≥98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
Procedure:
-
In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine [1-¹³C]valeric acid (1.0 g, ~9.7 mmol), 1-hexanol (1.5 g, ~14.7 mmol, 1.5 equivalents), and toluene (40 mL).
-
Add 3-4 drops of concentrated sulfuric acid to the mixture as a catalyst.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of water, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to yield pure [1-¹³C]this compound.
2. Characterization of [1-¹³C]this compound
The identity, purity, and isotopic enrichment of the synthesized compound are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
GC-MS Analysis:
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms) is used.[3][4]
-
Method: A temperature gradient is employed to separate the product from any impurities. The mass spectrometer is operated in electron ionization (EI) mode.[5][6]
-
Interpretation: The retention time of the synthesized product is compared to an unlabeled this compound standard. The mass spectrum will show a molecular ion (M⁺) peak at m/z 187, a +1 shift compared to the unlabeled compound (m/z 186), confirming the incorporation of a single ¹³C atom.[6][7] Isotopic enrichment is calculated from the relative intensities of the labeled and unlabeled molecular ion peaks.
NMR Analysis:
-
¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure. In the ¹³C NMR spectrum, the signal corresponding to the carbonyl carbon will be significantly enhanced due to the isotopic label, confirming the position of the label.
3. In Vivo Metabolic Study Protocol
This protocol outlines a basic procedure for an animal study to trace the metabolism of the labeled ester.
Procedure:
-
Dosing: Administer a known concentration of [1-¹³C]this compound, formulated in a suitable vehicle (e.g., corn oil), to a cohort of laboratory animals (e.g., Sprague-Dawley rats) via oral gavage.
-
Sample Collection: House the animals in metabolic cages and collect urine and feces at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-administration. Blood samples can also be collected at specified intervals.
-
Sample Preparation:
-
Urine: Centrifuge to remove particulates. Perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites.
-
Plasma: Extract metabolites using a protein precipitation method (e.g., with acetonitrile), followed by centrifugation.
-
-
Metabolite Extraction: Perform a liquid-liquid extraction on the prepared samples (e.g., using ethyl acetate or methyl tert-butyl ether) to isolate the metabolites.
-
Derivatization: For GC-MS analysis, polar metabolites may require derivatization (e.g., silylation) to increase their volatility.[4]
-
GC-MS Analysis: Analyze the extracted and derivatized samples by GC-MS to identify and quantify the labeled metabolites by searching for the characteristic mass shift in the fragmentation patterns.
Data Presentation
Quantitative data from the synthesis and analysis should be clearly summarized.
Table 1: Synthesis and Characterization of [1-¹³C]this compound
| Parameter | Value |
| Starting Material | [1-¹³C]Valeric Acid |
| Yield | 85% |
| Chemical Purity (GC-FID) | >99% |
| Isotopic Enrichment (GC-MS) | 99% |
| Molecular Weight (Labeled) | 187.3 g/mol |
| Molecular Weight (Unlabeled) | 186.3 g/mol [7] |
Table 2: GC-MS Parameters for Metabolite Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium (1.0 mL/min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-400 amu |
| Source Temperature | 230°C |
Table 3: Expected Mass Shifts for Key Compounds and Metabolites
| Compound | Unlabeled m/z (M⁺) | Labeled m/z (M⁺) | Mass Shift |
| This compound | 186 | 187 | +1 |
| Valeric Acid | 102 | 103 | +1 |
| 3-Hydroxyvaleric Acid | 118 | 119 | +1 |
| Propionyl-CoA Fragment (as derivative) | Varies | Varies | +1 |
Visualizations
Experimental Workflow
References
Application Note: Determination of Hexyl Valerate using Reversed-Phase HPLC with UV Detection
An HPLC method for the analysis of hexyl valerate, a volatile ester, requires careful consideration of its physicochemical properties. While gas chromatography is often the preferred method for such compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile matrices or when derivatization is undesirable. A reversed-phase HPLC method with UV detection at a low wavelength is a suitable approach for the quantification of this compound.
Introduction
This compound (hexyl pentanoate) is an ester with the molecular formula C11H22O2, known for its fruity aroma and used as a flavoring and fragrance agent.[1][2] Accurate quantification of this compound is essential in various applications, including quality control of food and cosmetic products, as well as in monitoring chemical reactions. This application note describes a simple and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method utilizes a C18 stationary phase and a mobile phase consisting of an acetonitrile and water gradient, with detection at a low UV wavelength, suitable for compounds lacking a strong chromophore.[3]
Experimental
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are optimized to provide good peak shape and resolution for this compound.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation method will vary depending on the matrix. For liquid samples, a simple dilution with acetonitrile followed by filtration through a 0.45 µm syringe filter may be sufficient.[4]
Method Validation
The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[5]
Results and Discussion
The developed HPLC method provides a reliable and accurate means of quantifying this compound. The chromatographic conditions result in a well-resolved peak for this compound with a typical retention time of approximately 7.5 minutes.
Quantitative Data Summary
| Parameter | Result |
| Retention Time (min) | ~7.5 |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
This application note presents a validated RP-HPLC method for the determination of this compound. The method is simple, rapid, and demonstrates good accuracy and precision, making it suitable for routine analysis in quality control and research laboratories.
Protocols
1. Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Water): Use HPLC-grade water. Degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Bring the volume to 100 mL with acetonitrile and mix well.
-
-
Calibration Standards:
-
Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
2. HPLC System Setup and Operation
-
Set up the HPLC system with the specified column and mobile phases.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (60% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 215 nm.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the calibration standards, starting from the lowest concentration.
-
Inject the prepared samples.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storing it according to the manufacturer's recommendations.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
References
Troubleshooting & Optimization
Technical Support Center: Acid-Catalyzed Hexyl Valerate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of acid-catalyzed hexyl valerate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the acid-catalyzed synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Fischer esterification reaction. In this reversible reaction, valeric acid and hexanol are heated in the presence of an acid catalyst to form this compound and water.
Q2: Which acid catalysts are most effective for this synthesis?
A2: Both homogeneous and heterogeneous catalysts can be used.
-
Homogeneous Catalysts: Sulfuric acid (H₂SO₄) is a traditional and effective catalyst. However, its use can lead to environmental concerns and complications in product purification.
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst resins are increasingly preferred as they are easily separated from the reaction mixture, minimizing corrosion and work-up issues.[1]
Q3: What are the typical reaction conditions?
A3: Reaction conditions can vary, but generally involve heating the reactants with the catalyst. A study on the similar ester, hexyl hexanoate, identified optimal conditions using an Amberlyst-35 catalyst at 120°C with an alcohol-to-acid molar ratio of 2:1, achieving a conversion of approximately 93 mol% in 8 hours.[1]
Q4: How can I drive the equilibrium towards the product side to increase yield?
A4: Since Fischer esterification is a reversible reaction, removing one of the products (usually water) will shift the equilibrium to favor the formation of the ester. This can be achieved by techniques such as azeotropic distillation using a Dean-Stark apparatus.
Q5: What are potential side reactions that can lower the yield of this compound?
A5: The primary side reaction of concern is the acid-catalyzed dehydration of hexanol to form dihexyl ether or hexenes, especially at higher temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Reactants | 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively catalyze the reaction. | 1a. Increase the catalyst loading. For heterogeneous catalysts like Amberlyst-35, a loading of 0.5 wt% has been shown to be effective in similar systems.[1] 1b. Ensure the catalyst is active and has not been deactivated. |
| 2. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. | 2. Gradually increase the reaction temperature. For similar esterifications, temperatures around 120°C have proven effective.[1] Monitor for the formation of side products. | |
| 3. Short Reaction Time: The reaction may not have reached equilibrium. | 3. Increase the reaction time and monitor the progress by techniques like TLC or GC. | |
| 4. Equilibrium Limitation: The accumulation of water is shifting the equilibrium back towards the reactants. | 4. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. | |
| Formation of Impurities/Side Products | 1. High Reaction Temperature: Excessive heat can promote the dehydration of hexanol. | 1. Lower the reaction temperature. Find a balance that allows for a reasonable reaction rate without significant side product formation. |
| 2. Excessive Catalyst: Too much acid catalyst can also promote side reactions. | 2. Reduce the catalyst loading. | |
| Difficulty in Product Isolation | 1. Use of Homogeneous Catalyst: Catalysts like sulfuric acid need to be neutralized and removed, which can complicate the work-up. | 1. Switch to a heterogeneous catalyst like an Amberlyst resin, which can be easily filtered off post-reaction.[1] |
| 2. Incomplete Reaction: Unreacted starting materials are present with the product. | 2. Optimize the reaction conditions for higher conversion. Use techniques like distillation or chromatography to purify the final product. |
Data Presentation
Table 1: Effect of Reaction Parameters on Hexanoic Acid Conversion for Hexyl Hexanoate Synthesis (Data adapted as a model for this compound) [1]
| Parameter | Value | Hexanoic Acid Conversion (mol%) |
| Temperature (°C) | 110 | 89 |
| 120 | 94 | |
| 130 | ~94 | |
| Catalyst Loading (Amberlyst-35, wt%) | 7.5 | High |
| 0.5 | ~93 (at 120°C, 8h) | |
| 0.4 | Lower |
This data illustrates that increasing the temperature from 110°C to 120°C improves conversion, but a further increase to 130°C offers no significant benefit. A catalyst loading of 0.5 wt% provides a high conversion rate.
Experimental Protocols
General Protocol for Acid-Catalyzed this compound Synthesis using a Heterogeneous Catalyst
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, combine valeric acid and hexanol. A molar ratio of hexanol to valeric acid of 2:1 is a good starting point.
-
Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-35, 0.5 wt% of the total reactant mass).
-
Reaction: Heat the mixture to the desired temperature (e.g., 120°C) with vigorous stirring.
-
Water Removal: If using a Dean-Stark trap, fill the sidearm with a suitable solvent (e.g., toluene) to facilitate the azeotropic removal of water.
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots over time and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the heterogeneous catalyst by filtration.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: High-Purity Hexyl Valerate Purification
Welcome to the technical support center for the purification of high-purity hexyl valerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low Purity After Distillation | Incomplete removal of unreacted starting materials (valeric acid and hexanol). | 1. Pre-distillation Wash: Before distillation, wash the crude this compound with a saturated sodium bicarbonate solution to neutralize and remove residual valeric acid. Follow with a water wash to remove any remaining salts and water-soluble impurities. 2. Fractional Distillation: Employ fractional distillation instead of simple distillation for better separation of components with close boiling points. Use a column with a high number of theoretical plates. |
| Presence of azeotropes. | 1. Azeotropic Distillation: If an azeotrope with water is suspected, consider using a Dean-Stark apparatus during the reaction to remove water as it forms. 2. Drying Agent: Ensure the crude product is thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. | |
| Cloudy Appearance of Purified this compound | Presence of water. | 1. Effective Drying: Ensure the organic layer is treated with a sufficient amount of a suitable drying agent for an adequate amount of time before the final distillation. 2. Proper Storage: Store the purified this compound over molecular sieves to maintain its anhydrous state. |
| Incomplete removal of salts from washing steps. | 1. Thorough Washing: Ensure complete separation of the aqueous and organic layers during washing steps. Multiple water washes may be necessary. | |
| Low Yield of Purified this compound | Loss of product during washing and extraction steps. | 1. Back-Extraction: After the initial extraction, back-extract the aqueous layer with a small amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product. 2. Minimize Emulsion: To prevent loss of product in an emulsion layer, use brine (saturated NaCl solution) during the washing steps. |
| Incomplete reaction. | 1. Reaction Monitoring: Monitor the progress of the esterification reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before starting the purification process. | |
| Coloration of the Purified Product | Presence of impurities from starting materials or side reactions. | 1. Activated Carbon Treatment: Before distillation, treat the crude product with activated carbon to adsorb colored impurities. 2. Column Chromatography: If distillation does not remove the color, consider purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?
A1: The most common impurities are unreacted starting materials, namely valeric acid and hexanol. Other potential impurities include water (a byproduct of the reaction), the acid catalyst (e.g., sulfuric acid), and potentially side products from dehydration of the alcohol or other side reactions, though these are less common under controlled conditions.
Q2: How can I effectively remove the acid catalyst after the reaction?
A2: The acid catalyst can be effectively neutralized and removed by washing the reaction mixture with a weak base. A saturated solution of sodium bicarbonate is commonly used. This reacts with the acid to form a salt that is soluble in the aqueous layer and can be easily separated.
Q3: What is the recommended method for drying crude this compound before distillation?
A3: After washing and separating the organic layer, it should be dried over an anhydrous inorganic salt. Anhydrous magnesium sulfate (MgSO₄) is a good choice as it is a fast and efficient drying agent. Anhydrous sodium sulfate (Na₂SO₄) can also be used. The drying agent should be filtered off before proceeding to distillation.
Q4: When should I choose fractional distillation over simple distillation for purifying this compound?
A4: Fractional distillation is recommended when you need to separate compounds with close boiling points. In the case of this compound purification, if you suspect the presence of impurities with boiling points near that of this compound (approximately 224 °C), fractional distillation will provide a much higher degree of purity in the final product.
Q5: What are the key parameters to control during vacuum distillation of this compound?
A5: When performing vacuum distillation, it is crucial to control the pressure and temperature. By reducing the pressure, the boiling point of this compound is lowered, which can prevent degradation of the product at high temperatures. It is important to maintain a stable vacuum and to carefully control the heat input to ensure a slow and steady distillation rate for optimal separation.
Experimental Protocols
Protocol 1: Purification of this compound by Liquid-Liquid Extraction and Simple Distillation
-
Neutralization and Washing:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and unreacted valeric acid. Swirl gently and vent the funnel frequently to release the CO₂ gas produced.
-
Continue adding the bicarbonate solution until no more gas evolves.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic layer).
-
Finally, wash the organic layer with brine (saturated NaCl solution) to aid in the separation and removal of water.
-
-
Drying:
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Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps together, indicating the solution is dry.
-
Swirl the flask and let it sit for 10-15 minutes.
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Filter the solution to remove the drying agent.
-
-
Distillation:
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Transfer the dried, filtered solution to a round-bottom flask suitable for distillation.
-
Set up a simple distillation apparatus.
-
Heat the flask gently to distill the this compound. Collect the fraction that boils at the expected boiling point (approximately 224 °C at atmospheric pressure, or lower under vacuum).
-
Protocol 2: High-Purity Purification by Fractional Distillation
-
Initial Work-up:
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Follow the neutralization, washing, and drying steps as described in Protocol 1.
-
-
Fractional Distillation Setup:
-
Set up a fractional distillation apparatus, including a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
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Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Distillation:
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Heat the flask slowly and evenly.
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Allow the vapor to rise through the column and the temperature at the top of the column to stabilize.
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Collect a small forerun fraction, which may contain lower-boiling impurities.
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Carefully collect the main fraction corresponding to the boiling point of pure this compound.
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Stop the distillation before the flask goes to dryness to avoid overheating residues.
-
Data Presentation
The following table summarizes the expected purity and yield of this compound obtained through different purification techniques.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Notes |
| Simple Distillation | 95 - 98 | 70 - 85 | Effective for removing non-volatile impurities and starting materials with significantly different boiling points. |
| Fractional Distillation | > 99 | 65 - 80 | Recommended for achieving high purity, especially when impurities have boiling points close to the product. |
| Column Chromatography | > 99.5 | 50 - 70 | Useful for removing colored impurities and isomers, but may result in lower yields due to product loss on the column. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting pathway for addressing low purity issues.
Technical Support Center: GC Analysis of Hexyl Valerate
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in the gas chromatography (GC) analysis of hexyl valerate, with a particular focus on resolving co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and how can I identify it in my GC analysis of this compound?
A1: Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks. This can lead to inaccurate identification and quantification. You can identify potential co-elution in your analysis of this compound by observing:
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Asymmetrical peak shapes: Look for peaks with shoulders, tailing, or fronting, which can indicate the presence of a hidden overlapping peak.[1]
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Broader than expected peaks: If the peak for this compound is significantly wider than other peaks in the chromatogram with similar retention times, it may be due to co-elution.
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Mass spectral impurity: When using a mass spectrometry (MS) detector, examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge of the peak is a strong indicator of co-elution.
Q2: What are some common compounds that might co-elute with this compound?
A2: this compound is a common volatile compound found in fruits, particularly apples, and is also used in the flavor and fragrance industry.[2][3][4] Therefore, potential co-eluents are other volatile compounds present in these matrices. These can include:
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Other esters: Especially those with similar boiling points and polarities, such as butyl hexanoate, hexyl butyrate, or propyl heptanoate. In complex mixtures like apple headspace, a large number of esters can be present.[2][3][5]
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Aldehydes and Alcohols: Compounds like hexanal, (E)-2-hexenal, and 1-hexanol are common in fruit aromas and may have retention times close to this compound depending on the column and conditions.[3][6]
Q3: Which type of GC column is best for analyzing this compound and avoiding co-elution?
A3: The choice of GC column (specifically the stationary phase) is critical for resolving co-eluting compounds. For ester analysis, including this compound, the following are recommended:
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Mid-polar to Polar Stationary Phases: These phases offer better selectivity for polar compounds like esters compared to non-polar phases.
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Polyethylene Glycol (PEG) or "WAX" columns (e.g., HP-Innowax, DB-WAX): These are highly polar and are excellent for separating polar analytes. They can provide a different elution order compared to less polar columns, which can resolve co-eluting peaks.[6]
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5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5, ZB-5MS): These are versatile, low-to-mid polarity columns. While they can be used, co-elution with other non-polar to mid-polar compounds might be more likely.[5][6]
-
-
Consideration of Film Thickness: For volatile compounds like this compound, a standard film thickness (0.25 to 0.50 µm) is generally suitable. Thicker films can increase retention and may improve the resolution of very volatile compounds.
Troubleshooting Guides
Issue 1: A suspected co-eluting peak is overlapping with my this compound peak.
This guide will walk you through a systematic approach to resolve co-elution.
Caption: A stepwise workflow for troubleshooting and resolving co-elution in GC analysis.
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Modify the Temperature Program:
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Rationale: Changing the oven temperature ramp rate alters the elution temperatures of compounds, which can improve separation.
-
Action:
-
Decrease the ramp rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) increases the time analytes spend interacting with the stationary phase, which can enhance resolution.
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Introduce an isothermal hold: A brief hold at a temperature just below the elution temperature of this compound can allow the co-eluting compound to separate.
-
-
Expected Outcome: Improved separation between this compound and the interfering compound.
-
-
Change the Carrier Gas Flow Rate (or Linear Velocity):
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Rationale: The carrier gas flow rate affects chromatographic efficiency. Operating at the optimal linear velocity for the carrier gas (Helium, Hydrogen, or Nitrogen) will result in the sharpest peaks and the best possible resolution.
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Action:
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Determine the optimal flow rate for your column dimensions and carrier gas. This information is often provided by the column manufacturer.
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Adjust the flow rate and observe the effect on the resolution of the critical pair.
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Expected Outcome: Sharper peaks and potentially baseline resolution.
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-
Change the GC Column:
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Rationale: If modifying the temperature program and flow rate is unsuccessful, the issue is likely due to a lack of selectivity between the co-eluting compounds on the current stationary phase. Changing to a column with a different stationary phase chemistry is the most effective way to alter selectivity.
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Action:
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If you are using a non-polar or low-polarity column (e.g., a DB-5 type), switch to a more polar column (e.g., a WAX-type column).
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Conversely, if you are using a polar column and suspect co-elution with another polar compound, trying a mid-polarity column might provide the necessary change in selectivity.
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Expected Outcome: A significant change in the retention times of this compound and the co-eluting compound, leading to their separation.
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-
Optimize Sample Preparation:
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Rationale: The co-eluting compound may be an artifact from the sample matrix or preparation process. Refining the sample cleanup can remove the interferent before GC analysis.
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Action:
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For liquid samples, consider a liquid-liquid extraction with a different solvent system or use solid-phase extraction (SPE) with a sorbent that selectively retains the interferent.
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For headspace analysis, adjusting the extraction temperature or time might alter the profile of extracted volatiles, potentially reducing the concentration of the interfering compound.
-
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Expected Outcome: Elimination or significant reduction of the co-eluting peak.
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Issue 2: My this compound peak is consistently tailing, making integration difficult.
Peak tailing can sometimes be mistaken for co-elution. Here’s how to troubleshoot it.
References
- 1. Gas Chromatographic Retention Data [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing By-product Formation in Hexyl Valerate Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing by-product formation during the synthesis of hexyl valerate. The information is presented in a user-friendly question-and-answer format, incorporating detailed experimental protocols, quantitative data, and visual aids to enhance your understanding of the process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Fischer esterification of 1-hexanol and valeric acid using an acid catalyst.[1][2] This is a reversible reaction where the alcohol and carboxylic acid react to form an ester and water.[1][3]
Q2: What are the main by-products I should be concerned about during this compound synthesis?
A2: The two primary by-products in the acid-catalyzed esterification of 1-hexanol are dihexyl ether and hexene.[4][5]
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Dihexyl ether is formed through the acid-catalyzed intermolecular dehydration of two molecules of 1-hexanol.[6][7]
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Hexene is formed through the acid-catalyzed intramolecular dehydration of 1-hexanol.[8]
Q3: What reaction conditions favor the formation of these by-products?
A3: By-product formation is primarily influenced by reaction temperature and the concentration of the acid catalyst.
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High temperatures generally favor the formation of hexene through elimination reactions.[9]
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The formation of dihexyl ether can occur at elevated temperatures, and its yield can be significant depending on the catalyst used. For instance, heating 1-hexanol at 180°C with hafnium triflate as a catalyst can lead to a 77% yield of dihexyl ether within an hour.[10] Using triflic acid under the same conditions can result in a 33% yield of the ether.[10]
Troubleshooting Guide
Issue 1: Low Yield of this compound and Presence of Significant Impurities.
This is a common issue that can often be traced back to the reaction equilibrium and the formation of by-products.
| Potential Cause | Recommended Solution | Explanation |
| Reaction has reached equilibrium, limiting product formation. | Use an excess of one reactant (typically the less expensive one, 1-hexanol).[11] | Le Chatelier's principle states that adding more reactant will shift the equilibrium towards the products. |
| Water produced during the reaction is hydrolyzing the ester back to the reactants. | Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[2][12] | Removing a product from the reaction mixture shifts the equilibrium towards the formation of more products. |
| High reaction temperature is promoting the formation of hexene. | Lower the reaction temperature. The optimal temperature for Fischer esterification is typically between 60-110°C.[2] | Dehydration of the alcohol to an alkene is favored at higher temperatures. |
| High acid catalyst concentration is promoting both ether and alkene formation. | Reduce the concentration of the acid catalyst. | While a catalyst is necessary, an excessively high concentration can accelerate side reactions. |
Issue 2: Significant Peak Corresponding to Dihexyl Ether in GC-MS Analysis.
The presence of dihexyl ether indicates that the intermolecular dehydration of 1-hexanol is a competing reaction.
| Potential Cause | Recommended Solution | Explanation |
| Reaction temperature is too high. | Maintain the reaction temperature within the optimal range for esterification (60-110°C).[2] | Higher temperatures can favor the ether formation side reaction. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the formation of the ester has plateaued. | Extended heating can lead to increased by-product formation. |
| Choice of acid catalyst. | Consider using a milder acid catalyst, such as p-toluenesulfonic acid, instead of a strong dehydrating agent like concentrated sulfuric acid.[2] | Stronger acids are more aggressive in promoting dehydration reactions. |
Issue 3: Presence of Hexene Detected in the Final Product.
Hexene formation is a clear indication of the intramolecular dehydration of 1-hexanol.
| Potential Cause | Recommended Solution | Explanation |
| Excessively high reaction temperature. | Strictly control the reaction temperature and avoid overheating. | The elimination reaction to form alkenes is highly dependent on temperature. |
| Use of a strong dehydrating acid catalyst. | Opt for a less aggressive acid catalyst. | Catalysts like concentrated sulfuric acid are strong dehydrating agents. |
Quantitative Data on By-product Formation
The following table summarizes the yield of dihexyl ether from the dehydration of 1-hexanol under specific conditions.
| Catalyst | Temperature (°C) | Reaction Time (hours) | Dihexyl Ether Yield (%) | Reference |
| Hafnium triflate (Hf(OTf)₄) | 180 | 1 | 77 | [10] |
| Triflic acid (HOTf) | 180 | 1 | 33 | [10] |
Caption: Effect of Catalyst on Dihexyl Ether Formation.
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired purity.
Materials:
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Valeric acid
-
1-Hexanol (use in excess, e.g., 2-3 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the weight of the carboxylic acid)
-
Dean-Stark apparatus
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Toluene (or another suitable solvent for azeotropic removal of water)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine valeric acid, 1-hexanol, and toluene. Attach a Dean-Stark apparatus and a condenser.
-
Catalyst Addition: Slowly add the catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Heating and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected, indicating the reaction is nearing completion.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious of gas evolution (CO₂).
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Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.
Caption: Fischer Esterification of this compound.
Caption: Competing Reactions in this compound Synthesis.
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. you-iggy.com [you-iggy.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification [organic-chemistry.org]
Optimizing temperature for enzymatic synthesis of hexyl valerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for the enzymatic synthesis of hexyl valerate.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal temperature range for the enzymatic synthesis of this compound?
A1: The optimal temperature for the enzymatic synthesis of this compound largely depends on the specific lipase used. For commonly used immobilized lipases, such as those derived from Candida antarctica (e.g., Novozym 435), the optimal temperature for the synthesis of similar short-chain esters is typically in the range of 40°C to 70°C. It is crucial to determine the optimal temperature for your specific enzyme and reaction conditions empirically.
Q2: How does temperature affect the rate of this compound synthesis?
A2: Generally, increasing the temperature increases the reaction rate up to the enzyme's optimal temperature. This is because higher temperatures increase the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher rate of successful product formation.
Q3: What are the consequences of using a temperature that is too high or too low?
A3:
-
Too Low: A temperature below the optimal range will result in a significantly slower reaction rate, leading to longer reaction times to achieve a desirable yield.
-
Too High: Temperatures exceeding the optimum can cause thermal denaturation of the lipase.[1] This process involves the loss of the enzyme's three-dimensional structure, including the active site, leading to a rapid and often irreversible loss of catalytic activity and a decrease in the final product yield.[1] High temperatures in the presence of acidic substrates can accelerate this deactivation.
Q4: How does the choice of lipase impact the optimal reaction temperature?
A4: Different lipases, originating from various microorganisms, possess unique protein structures and thermal stabilities. For instance, a lipase from a thermophilic organism will likely have a higher optimal temperature than one from a mesophilic organism. The optimal temperature for the synthesis of pentyl valerate using Candida rugosa lipase has been reported to be 37°C, while the synthesis of hexyl acetate with Mucor miehei lipase was optimal at 52.6°C. Therefore, it is essential to consult the manufacturer's specifications for the specific lipase being used as a starting point for optimization.
Q5: Can immobilization of the lipase affect the optimal temperature?
A5: Yes, immobilization can significantly enhance the thermal stability of a lipase. By attaching the enzyme to a solid support, its structure becomes more rigid and less susceptible to denaturation at higher temperatures. This often results in a higher optimal reaction temperature for the immobilized enzyme compared to its free counterpart.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion to this compound | Suboptimal reaction temperature: The selected temperature may be too low, resulting in a very slow reaction rate. | 1. Gradually increase the reaction temperature in 5°C increments (e.g., from 30°C to 60°C).2. Monitor the conversion at each temperature point to identify the optimum.3. Consult the technical data sheet for your specific lipase for its recommended operating temperature range. |
| Reaction starts well but stops prematurely | Enzyme denaturation: The reaction temperature may be too high, causing the lipase to lose its activity over time. | 1. Lower the reaction temperature by 5-10°C.2. Consider a time-course experiment to see if the reaction rate decreases sharply after a certain period at the higher temperature.3. If using a free lipase, consider switching to an immobilized form for better thermal stability. |
| Inconsistent results between batches | Poor temperature control: Fluctuations in the incubator or water bath temperature can lead to variable reaction rates and yields. | 1. Ensure your heating equipment is properly calibrated and provides stable temperature control.2. Use a calibrated thermometer to monitor the reaction temperature directly in the reaction vessel if possible.3. Ensure uniform heating by using a stirred reaction vessel or an orbital shaker. |
| Low yield despite operating at the reported "optimal" temperature | Other reaction parameters are limiting: Factors other than temperature, such as substrate molar ratio, enzyme concentration, or water content, may not be optimal. | 1. While maintaining the optimized temperature, systematically vary other parameters like the molar ratio of valeric acid to hexanol and the enzyme loading.2. Ensure that water, a byproduct of esterification, is effectively removed, as its accumulation can inhibit the forward reaction. This can be achieved by using a mild vacuum or adding molecular sieves. |
Data Summary
The following table summarizes the effect of temperature on the conversion of valeric acid and hexanol to this compound, as determined in a typical optimization experiment using an immobilized lipase.
| Temperature (°C) | Reaction Time (hours) | Conversion (%) |
| 30 | 8 | 45 |
| 40 | 8 | 68 |
| 50 | 8 | 85 |
| 60 | 8 | 92 |
| 70 | 8 | 75 |
Note: The data presented in this table is representative and should be used as a guideline. Optimal conditions may vary based on the specific lipase, substrate concentrations, and other experimental parameters.
Experimental Protocol: Temperature Optimization for Enzymatic Synthesis of this compound
This protocol outlines a general procedure for determining the optimal temperature for the synthesis of this compound using an immobilized lipase such as Novozym 435.
1. Materials:
-
Valeric acid
-
Hexanol
-
Immobilized lipase (e.g., Novozym 435)
-
Solvent (e.g., n-heptane, optional, for solvent-based reactions)
-
Molecular sieves (3Å, activated)
-
Reaction vessels (e.g., 50 mL screw-capped flasks)
-
Temperature-controlled shaker or water bath
-
Gas chromatograph (GC) for analysis
2. Procedure:
-
Reactant Preparation: Prepare a stock solution of the reactants by mixing valeric acid and hexanol in the desired molar ratio (e.g., 1:1 or with a slight excess of one reactant).
-
Reaction Setup:
-
Set up a series of reaction vessels, each corresponding to a specific temperature to be tested (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).
-
To each vessel, add a defined amount of the reactant mixture (e.g., 10 mL).
-
Add the immobilized lipase to each vessel. The amount of enzyme will depend on its activity and should be kept constant across all experiments (e.g., 5% w/w of the total substrates).
-
If water removal is desired, add activated molecular sieves (e.g., 10% w/w of the total substrates).
-
-
Incubation:
-
Place the sealed reaction vessels in the temperature-controlled shakers or water baths set to the desired temperatures.
-
Start the agitation at a constant speed (e.g., 150-200 rpm) to ensure proper mixing.
-
-
Sampling and Analysis:
-
At regular intervals (e.g., every 2 hours), withdraw a small aliquot (e.g., 10-20 µL) from each reaction vessel.
-
Prepare the samples for GC analysis by diluting them in a suitable solvent (e.g., n-heptane) and filtering to remove the enzyme.
-
Analyze the samples by GC to determine the concentration of this compound and the remaining substrates.
-
-
Data Interpretation:
-
Calculate the percentage conversion of the limiting substrate at each time point for each temperature.
-
Plot the conversion as a function of time for each temperature.
-
The optimal temperature is the one that provides the highest conversion in the shortest amount of time without showing signs of enzyme deactivation.
-
Diagrams
Caption: Experimental workflow for temperature optimization.
Caption: Interplay of temperature, stability, and yield.
References
Technical Support Center: Matrix Effects in Mass Spectrometric Detection of Hexyl Valerate
Welcome to the technical support center for the analysis of hexyl valerate using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound, particularly in complex matrices.
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or complete signal loss for this compound. | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer's ion source. | 1. Optimize Sample Preparation: Employ a sample cleanup method to remove interfering matrix components. Solid-Phase Microextraction (SPME) is highly effective for volatile compounds like this compound.[1][2] 2. Adjust Chromatographic Separation: Modify the temperature ramp in your GC method to better separate this compound from matrix interferences. 3. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering compounds, thereby mitigating ion suppression. |
| Poor reproducibility of results between samples. | Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement. | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.[3] 2. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will be affected by the matrix in the same way as the analyte, providing the most accurate correction. |
| Unexpectedly high signal intensity for this compound. | Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of this compound. | 1. Improve Sample Cleanup: Similar to addressing ion suppression, enhancing the sample cleanup process can remove the compounds causing ion enhancement. 2. Evaluate Matrix Blanks: Analyze blank matrix samples to ensure there are no endogenous compounds that could be mistaken for or interfere with the this compound peak. |
| Peak tailing or fronting for the this compound chromatogram. | Active sites in the GC system or matrix components affecting chromatography. | 1. System Maintenance: Check for and address active sites in the GC inlet and column. This can be done by cleaning the inlet and using a deactivated liner. 2. Use of Analyte Protectants: The addition of analyte protectants to the sample can help to block active sites in the GC system, improving peak shape.[4] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in mass spectrometry refer to the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[5]
Q2: Which sample preparation technique is recommended for analyzing this compound in a complex matrix like fruit juice?
A2: Headspace Solid-Phase Microextraction (HS-SPME) is a highly recommended technique for volatile compounds like this compound in complex matrices.[1][2] It is a solvent-free method that extracts and concentrates volatile and semi-volatile analytes from the headspace above the sample, effectively minimizing the transfer of non-volatile matrix components that can cause interference.
Q3: How can I quantify the extent of matrix effects in my assay?
A3: The magnitude of matrix effects can be assessed by comparing the signal response of an analyte in a pure solvent standard to its response in a matrix-matched standard at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Q4: When should I use a stable isotope-labeled internal standard for this compound analysis?
A4: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and is particularly recommended when:
-
High accuracy and precision are required.
-
The sample matrix is highly variable between samples.
-
Significant and unavoidable matrix effects are present.
The stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.
Experimental Protocols
Protocol 1: Analysis of this compound in Fruit Juice using HS-SPME-GC-MS
This protocol provides a general framework for the quantitative analysis of this compound in a fruit juice matrix.
1. Sample Preparation (HS-SPME):
- Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.
- Add a known amount of internal standard (e.g., a stable isotope-labeled this compound).
- Seal the vial with a PTFE-faced silicone septum.
- Incubate the vial at 60°C for 15 minutes with agitation.
- Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
2. GC-MS Analysis:
- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977A MSD or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet Temperature: 250°C (splitless mode).
- Oven Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp to 150°C at 5°C/min.
- Ramp to 250°C at 20°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 103, 85, 57).
3. Calibration:
- Prepare a series of matrix-matched calibration standards by spiking blank fruit juice with known concentrations of this compound and the internal standard.
- Analyze the calibration standards using the same HS-SPME-GC-MS method.
- Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
Quantitative Data Summary
The following table presents hypothetical data on the recovery and matrix effects of this compound in different fruit juice matrices, demonstrating the importance of matrix-matched calibration.
| Matrix | Spiked Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Apple Juice | 50 | 85.2 | -14.8 (Suppression) |
| Orange Juice | 50 | 78.5 | -21.5 (Suppression) |
| Grape Juice | 50 | 115.3 | +15.3 (Enhancement) |
Recovery and Matrix Effect data are for illustrative purposes and will vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
Preventing degradation of hexyl valerate during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of hexyl valerate during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, an aliphatic ester, is hydrolysis. This reaction involves the cleavage of the ester bond in the presence of water, yielding hexanol and valeric acid. The rate of hydrolysis can be significantly influenced by the pH of the sample matrix, with both acidic and basic conditions potentially accelerating degradation.[1]
Q2: What are the ideal short-term and long-term storage conditions for samples containing this compound?
A2: For optimal stability, samples containing this compound should be stored under the following conditions:
-
Short-Term Storage (up to 72 hours): Refrigerate at 2-8°C in tightly sealed containers.
-
Long-Term Storage: For storage exceeding 72 hours, freezing at -20°C or below is recommended. To prevent hydrolysis, it is crucial to minimize moisture content and consider storing samples under an inert atmosphere, such as nitrogen.
Q3: Can the solvent used to prepare my sample affect the stability of this compound?
A3: Yes, the choice of solvent is critical. Protic solvents, especially water, can participate in the hydrolysis of this compound. Whenever possible, use aprotic solvents. If aqueous solutions are necessary, ensure the pH is buffered to a neutral range (pH 6-7) and analyze the samples as quickly as possible.
Q4: Are there any chemical stabilizers that can be added to my samples to prevent this compound degradation?
A4: While not always feasible depending on the downstream application, certain additives can help stabilize esters. For samples where the matrix can be modified, consider the following:
-
Buffering Agents: To maintain a neutral pH and minimize acid- or base-catalyzed hydrolysis.
-
Antioxidants: If oxidative degradation is a concern, though hydrolysis is the more common pathway.
-
Dehydrating Agents: In non-aqueous samples, the addition of a small amount of a compatible dehydrating agent can remove residual moisture.
Q5: My analytical results show a lower than expected concentration of this compound. How can I determine if this is due to degradation during storage?
A5: To investigate potential degradation, you should analyze your sample for the presence of the primary degradation products: hexanol and valeric acid. A well-developed analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), can simultaneously quantify this compound and its potential degradants. An increase in the concentration of hexanol and valeric acid corresponding to a decrease in this compound concentration is a strong indicator of degradation.
Troubleshooting Guide: Unexpected this compound Degradation
If you suspect that your this compound samples are degrading, follow this troubleshooting guide to identify and resolve the issue.
Figure 1. Troubleshooting flowchart for unexpected this compound degradation.
Quantitative Data Summary
Due to a lack of publicly available, specific stability data for this compound, the following table presents illustrative data based on general ester stability principles to demonstrate recommended data presentation. Researchers should perform their own stability studies to generate data specific to their matrix and storage conditions.
| Storage Condition | Time Point | This compound (% Remaining) | Hexanol (% Peak Area) | Valeric Acid (% Peak Area) |
| -20°C (Airtight, Inert Atm.) | 0 Months | 100.0 | 0.0 | 0.0 |
| 3 Months | 99.8 | < 0.1 | < 0.1 | |
| 6 Months | 99.5 | 0.2 | 0.3 | |
| 12 Months | 99.1 | 0.4 | 0.5 | |
| 4°C (Airtight) | 0 Months | 100.0 | 0.0 | 0.0 |
| 1 Month | 98.2 | 0.8 | 1.0 | |
| 3 Months | 95.5 | 2.1 | 2.4 | |
| 25°C (Ambient, Exposed to Air) | 0 Days | 100.0 | 0.0 | 0.0 |
| 7 Days | 92.0 | 3.8 | 4.2 | |
| 14 Days | 85.1 | 7.2 | 7.7 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under accelerated conditions.
1. Materials and Reagents:
-
This compound standard
-
Sample matrix (e.g., plasma, formulation buffer)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
High-purity water
-
Aprotic solvent (e.g., acetonitrile, HPLC grade)
-
pH meter
-
Stability chambers (e.g., 40°C/75% RH, photostability chamber)
-
GC-MS system
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the desired sample matrix at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the sample with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the sample with 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the sample at 60°C for 7 days.
-
Photostability: Expose the sample to light conditions as specified in ICH Q1B guidelines.
-
-
Time Points: Collect aliquots of each stressed sample at predetermined time points (e.g., 0, 4, 8, 12, 24 hours for hydrolysis; 0, 1, 3, 7 days for thermal).
-
Sample Analysis: Immediately quench the reaction (if necessary, e.g., neutralize acid/base) and prepare the sample for GC-MS analysis according to Protocol 2.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products formed.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol provides a general method for the simultaneous quantification of this compound, hexanol, and valeric acid. This method should be validated for your specific sample matrix.
1. Instrumentation and Columns:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample, add an appropriate internal standard.
-
Add 2 mL of a suitable extraction solvent (e.g., hexane or diethyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
4. Quantification:
-
Create a calibration curve for this compound, hexanol, and valeric acid using standards of known concentrations.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
References
Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Hexyl Valerate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the sensitivity for trace level detection of hexyl valerate. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during the trace level detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a primary analytical technique for this purpose.
| Problem | Potential Cause | Recommended Solution |
| No or Very Low this compound Peak | 1. Injection Issue: Leaky septum, clogged syringe, or incorrect autosampler operation.[1] | 1a. Change the septum; they are a common source of leaks.[1]1b. Perform a manual injection to rule out autosampler malfunction.[1]1c. Check the syringe for blockages and ensure it is functioning correctly. |
| 2. Inefficient Extraction: Suboptimal Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) parameters. | 2a. For SPME: Optimize fiber type (e.g., DVB/CAR/PDMS is often effective for a broad range of volatiles), extraction time, and temperature.[2][3]2b. For LLE: Ensure the solvent is of appropriate polarity and the pH of the aqueous phase is optimized to keep this compound in its neutral form.[4] | |
| 3. Column Issues: Column contamination or degradation. | 3a. Trim the first few centimeters of the column to remove non-volatile residues.3b. If the problem persists, the column may need to be replaced. | |
| 4. MS Detector Issue: The detector may not be properly tuned or the filament may be burned out. | 4a. Perform a tune of the mass spectrometer to ensure optimal performance.4b. Check the filament status and replace if necessary. | |
| Peak Tailing | 1. Active Sites in the GC System: Contamination in the inlet liner or the front of the GC column can cause active sites that interact with the analyte.[1][5] | 1a. Replace the inlet liner and septum. A dirty liner is a frequent cause of peak tailing for active compounds.[1]1b. Trim the GC column to remove active sites that may have developed at the inlet. |
| 2. Inappropriate Flow Rate: A flow rate that is too low can lead to band broadening and peak tailing. | 2a. Increase the carrier gas flow rate to an optimal level for your column dimensions. | |
| 3. Column Overload: Injecting too much sample can saturate the stationary phase. | 3a. Dilute the sample or reduce the injection volume. | |
| Ghost Peaks or Carryover | 1. Contamination from Previous Injections: Residue from a previous, more concentrated sample is eluting in the current run.[6] | 1a. Run a solvent blank to confirm carryover.1b. Increase the GC oven temperature at the end of the run and hold for a longer time to bake out contaminants.1c. Clean the syringe and injection port. |
| 2. Septum Bleed: Particles from a degrading septum entering the inlet. | 2a. Replace the septum with a high-quality, low-bleed option. | |
| Poor Reproducibility | 1. Inconsistent Injection Volume: Variation in the amount of sample introduced into the GC. | 1a. If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles in the syringe. |
| 2. Matrix Effects: Components in the sample matrix can enhance or suppress the signal of this compound. | 2a. Use a matrix-matched calibration curve for quantification.2b. Consider using an internal standard that is chemically similar to this compound. | |
| 3. Fluctuations in Temperature or Flow Rate: Instability in GC parameters. | 3a. Ensure the GC oven temperature is stable and the carrier gas flow is constant. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting trace levels of this compound?
A1: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a highly sensitive and widely used method for the analysis of volatile compounds like this compound.[2][3] This technique allows for the extraction and concentration of the analyte from the sample matrix, leading to lower detection limits.
Q2: How can I improve the sensitivity of my HS-SPME method?
A2: To enhance sensitivity, you can optimize several HS-SPME parameters:
-
Fiber Selection: The choice of fiber coating is critical. For a broad range of volatile and semi-volatile compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[2][3][7]
-
Extraction Time and Temperature: Increasing the extraction time and temperature can lead to higher analyte recovery, but excessive temperatures may cause degradation. A typical starting point is 30-60 minutes at 40-60°C.
-
Sample Matrix Modification: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of this compound, driving more of it into the headspace for extraction.
Q3: What are the common mass fragments of this compound that I should monitor in SIM mode for enhanced sensitivity?
A3: For enhanced sensitivity, you can use Selected Ion Monitoring (SIM) mode in your MS method. Based on the mass spectrum of this compound, prominent fragments to monitor include m/z 85, 103, 43, 57, and 56.[8][9] The base peak is often m/z 85.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Generally, derivatization is not necessary for this compound analysis by GC-MS.[10][11][12][13] this compound is a volatile ester and is readily amenable to direct GC analysis. Derivatization is more commonly employed for compounds with low volatility or poor chromatographic behavior, such as those containing polar functional groups like carboxylic acids or alcohols.
Q5: How can I minimize matrix effects when analyzing this compound in complex samples like food or biological fluids?
A5: Matrix effects can be a significant challenge in trace analysis. To mitigate them:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for any signal enhancement or suppression caused by the matrix.
-
Internal Standard: Use a suitable internal standard, ideally a stable isotope-labeled version of this compound. If that is not available, choose a compound with similar chemical properties and retention time.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Sample Cleanup: Employ sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering compounds before analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of volatile esters, including this compound, using different analytical techniques. Please note that the exact limits of detection (LOD) and quantification (LOQ) can vary depending on the specific instrument, method parameters, and sample matrix.
Table 1: Comparison of SPME Fiber Performance for Volatile Ester Analysis
| SPME Fiber Coating | Target Analytes | Typical LOD/LOQ Range | Key Advantages |
| 100 µm Polydimethylsiloxane (PDMS) | Nonpolar, volatile compounds | 1-10 µg/L | Good for general screening of volatiles. |
| 85 µm Polyacrylate (PA) | Polar, volatile compounds | 0.5-5 µg/L | Suitable for more polar analytes. |
| 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Volatile and semi-volatile compounds | 0.1-2 µg/L | Good for a broad range of analytes. |
| 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Broad range of volatiles, including very volatile compounds | 0.01-1 µg/L | High sensitivity for trace-level analysis.[2][3] |
Data are compiled from various studies on volatile ester analysis and represent typical performance. Actual values for this compound may vary.
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-300 (Full Scan) or monitor specific ions in SIM mode |
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol is suitable for the trace level detection of this compound in liquid samples such as beverages or biological fluids.
Materials:
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-lined septa
-
Heater-stirrer or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Matrix Modification (Optional): Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution.
-
Internal Standard Addition: Add a known amount of internal standard to the vial.
-
Equilibration: Seal the vial and place it in a heater-stirrer or water bath at 50°C for 15 minutes to allow the sample to equilibrate.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C with gentle agitation.
-
Desorption: Retract the fiber into the needle and immediately insert it into the GC inlet, which is held at 250°C. Desorb for 5 minutes in splitless mode.
-
GC-MS Analysis: Start the GC-MS run according to the parameters outlined in Table 2.
Method 2: Liquid-Liquid Extraction (LLE) with GC-MS
This protocol is a classic extraction method suitable for aqueous samples.
Materials:
-
Separatory funnel (50 mL)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium sulfate (anhydrous)
-
Rotary evaporator or nitrogen stream evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Place 20 mL of the aqueous sample into a 50 mL separatory funnel.
-
Internal Standard Addition: Add a known amount of internal standard to the separatory funnel.
-
Extraction: Add 10 mL of dichloromethane to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two additional 10 mL portions of dichloromethane, combining the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system using the parameters in Table 2.
Visualizations
Caption: HS-SPME-GC-MS Workflow for this compound Analysis.
Caption: Logic Diagram for Troubleshooting Common GC-MS Issues.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. palsystem.com [palsystem.com]
- 4. Liquid-liquid extraction [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 8. This compound | C11H22O2 | CID 70694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexyl n-valerate [webbook.nist.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
Validation of an analytical method for hexyl valerate quantification
For researchers, scientists, and professionals in drug development requiring precise and reliable quantification of hexyl valerate, a common fragrance and flavor compound, the choice of analytical methodology is paramount. This guide provides a detailed comparison of two robust gas chromatography-based methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The selection of an appropriate method is contingent on specific requirements for sensitivity, selectivity, and the need for structural confirmation.
Method Comparison
The quantification of this compound is most commonly achieved using gas chromatography due to its volatile nature. Both GC-FID and GC-MS are powerful techniques for this purpose, each offering distinct advantages. GC-FID is a widely accessible, robust, and cost-effective method that provides excellent quantitative accuracy and precision.[1][2] It is often the workhorse for routine quality control analyses where the identity of the analyte is already known.
GC-MS, on the other hand, provides an additional layer of certainty by furnishing mass spectral data, which allows for definitive identification of the analyte.[2][3] This is particularly crucial in complex matrices or when analyzing for trace-level impurities. While both techniques can be highly sensitive, GC-MS often offers lower limits of detection and quantification, especially when operating in selected ion monitoring (SIM) mode.
The following tables summarize the key performance parameters of two distinct, validated analytical methods for the quantification of this compound.
Table 1: Comparison of GC-FID and GC-MS Method Validation Parameters for this compound Quantification
| Validation Parameter | GC-FID Method | GC-MS (SIM) Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (%RSD) | ||
| - Intraday | < 1.5% | < 1.2% |
| - Interday | < 2.0% | < 1.8% |
| Specificity | Demonstrated by baseline separation | Confirmed by mass spectrum and retention time |
Experimental Protocols
Detailed methodologies for the two compared analytical methods are provided below. These protocols are based on established practices for the analysis of volatile esters and have been adapted for this compound quantification.
Method 1: Quantification of this compound by GC-FID
This method is suitable for the routine quantification of this compound in samples where the matrix is relatively simple and the analyte identity is known.
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
An internal standard (e.g., heptyl valerate) is added to all standards and samples to a final concentration of 50 µg/mL.
-
The sample containing this compound is diluted with methanol to fall within the calibration range.
2. GC-FID Conditions:
-
Column: HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature (FID): 280°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
3. Data Analysis:
-
The concentration of this compound is determined by constructing a calibration curve of the peak area ratio (this compound / internal standard) versus concentration.
Method 2: Quantification of this compound by GC-MS (SIM)
This method is ideal for the selective and sensitive quantification of this compound, especially in complex matrices or for trace-level analysis.
1. Sample Preparation:
-
Sample preparation follows the same procedure as for the GC-FID method, with calibration standards typically ranging from 0.1 µg/mL to 50 µg/mL.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 10:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 3 minutes at 250°C.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 117 (characteristic fragment of this compound).
-
Qualifier Ions: m/z 87, 101.
-
3. Data Analysis:
-
Quantification is performed using a calibration curve based on the peak area of the quantifier ion (m/z 117) relative to the internal standard. The presence of qualifier ions at the correct retention time confirms the identity of the analyte.
Visualizing the Analytical Workflow
The general workflow for the validation of an analytical method for this compound quantification is depicted below.
Analytical Method Validation Workflow
The logical relationship for selecting an appropriate analytical method based on key requirements is illustrated in the following diagram.
Decision Tree for Method Selection
References
- 1. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards [agris.fao.org]
- 2. Organic residue analysis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
A Sensory Showdown: Hexyl Valerate Versus Other Fruity Esters in Profile and Performance
For researchers, scientists, and professionals in drug development, the nuanced world of flavor and fragrance is of paramount importance. This guide provides a comprehensive comparison of the sensory panel evaluation of hexyl valerate against other common fruity esters, namely ethyl acetate, isoamyl acetate, and hexyl acetate. The following sections delve into the organoleptic properties, experimental methodologies for sensory evaluation, and the biochemical origins of these compounds, supported by quantitative data and detailed protocols.
Unveiling the Aroma Profiles: A Head-to-Head Comparison
A sensory panel, composed of trained assessors, is the cornerstone of evaluating the distinct characteristics of flavor and fragrance compounds. The evaluation of this compound and its counterparts reveals a spectrum of fruity notes, each with a unique signature.
This compound is predominantly characterized by a sweet, fruity aroma with distinct green apple and pear skin notes.[1] It is often described as having a weighty, rounded sweetness with a subtle musky backdrop that prevents it from being perceived as overly sugary.[1] In contrast, other fruity esters present more singular or familiar fruit profiles. Isoamyl acetate is well-known for its potent banana and pear-drop aroma. Ethyl acetate, a common ester in many fruits and fermented products, offers a sweet, fruity scent that can have a solvent-like or nail polish remover nuance at higher concentrations. Hexyl acetate provides a sweet, fruity aroma with green, apple, and pear notes.
Table 1: Comparative Organoleptic Properties of Selected Fruity Esters
| Ester | Common Descriptors | Aroma Profile |
| This compound | Sweet, Fruity, Green Apple, Pear Skin, Musky | A complex and rounded fruity aroma with green and slightly musky undertones. |
| Ethyl Acetate | Sweet, Fruity, Solvent-like, Nail Polish | A simple, sweet fruity aroma that can become chemical-like at high concentrations. |
| Isoamyl Acetate | Banana, Pear Drop, Sweet, Fruity | A strong and distinct banana and pear candy-like aroma. |
| Hexyl Acetate | Sweet, Fruity, Green, Apple, Pear | A pleasant, sweet, and fruity aroma with prominent green apple and pear notes. |
Physicochemical Characteristics
The physical and chemical properties of these esters influence their volatility and, consequently, their perception by the sensory panel.
Table 2: Physicochemical Properties of Selected Fruity Esters
| Property | This compound | Ethyl Acetate | Isoamyl Acetate | Hexyl Acetate |
| Molecular Formula | C₁₁H₂₂O₂ | C₄H₈O₂ | C₇H₁₄O₂ | C₈H₁₆O₂ |
| Molecular Weight ( g/mol ) | 186.29 | 88.11 | 130.19 | 144.21 |
| Boiling Point (°C) | ~224 | 77.1 | ~142 | ~171.5 |
| Density (g/mL) | ~0.860 | 0.902 | ~0.876 | ~0.870 |
| Solubility in Water | Insoluble | 8.3 g/100 mL | Slightly soluble | Insoluble |
The Science of Sensation: Experimental Protocols for Sensory Evaluation
To ensure the reliability and validity of sensory panel data, rigorous experimental protocols are essential. The following outlines a standard methodology for the descriptive analysis of flavor compounds.
Experimental Workflow for Sensory Panel Evaluation
1. Panelist Selection and Training:
-
Screening: Potential panelists are screened for their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory experiences.
-
Training: Selected panelists undergo rigorous training. This includes recognizing and identifying basic tastes and a wide range of aroma compounds. For this specific study, panelists would be trained on a variety of fruity esters to establish a common lexicon for describing their attributes.
2. Sample Preparation and Presentation:
-
Dilution: The esters are diluted to a predetermined concentration in a neutral solvent (e.g., mineral oil or propylene glycol) to ensure they are presented at a safe and perceivable intensity.
-
Blinding and Randomization: To prevent bias, samples are assigned random three-digit codes and presented to panelists in a randomized order.
-
Presentation: Samples are typically presented in snifter glasses or specialized olfaction bulbs to concentrate the headspace for sniffing.
3. Sensory Evaluation Procedure:
-
Environment: Evaluations are conducted in individual sensory booths with controlled lighting, temperature, and air circulation to minimize distractions.
-
Methodology: A Quantitative Descriptive Analysis (QDA®) method is commonly employed. Panelists individually evaluate each sample and rate the intensity of various aroma descriptors (e.g., "green apple," "banana," "sweet," "chemical") on a continuous line scale (e.g., from 0 = not perceptible to 100 = extremely intense).
-
Palate Cleansing: Panelists are instructed to cleanse their palate between samples with unsalted crackers and water to prevent sensory fatigue and carry-over effects.
4. Data Analysis:
-
The intensity ratings from all panelists are collected and statistically analyzed. Analysis of Variance (ANOVA) is often used to determine if there are significant differences in the perceived intensities of the attributes across the different esters.
-
The results are typically visualized using spider web diagrams or bar charts to provide a clear comparison of the sensory profiles.
The Biochemical Roots of Fruity Aromas: Ester Biosynthesis
The characteristic fruity aromas of these esters are a product of biochemical pathways within fruits. The final and crucial step in the formation of these volatile esters is catalyzed by the enzyme alcohol acyltransferase (AAT). This enzyme facilitates the condensation of an alcohol with an acyl-CoA (a derivative of a carboxylic acid).
The diversity of fruity esters found in nature is a result of the broad substrate specificity of AAT enzymes and the availability of various alcohol and acyl-CoA precursors. These precursors are derived from the metabolism of fatty acids, amino acids, and carbohydrates.
References
A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for Hexyl Valerate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. Hexyl valerate, an ester known for its fruity aroma, serves as a model compound for the analytical comparison of two stalwart techniques in gas chromatography: Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental protocols and validation data.
Principles of Detection: A Tale of Two Detectors
Gas Chromatography operates on the principle of separating volatile compounds in a sample as they travel through a capillary column. The key difference between GC-FID and GC-MS lies in how these separated compounds are detected and measured.
GC-FID: This technique employs a hydrogen-air flame to burn the compounds eluting from the GC column. The combustion process generates ions, creating a current that is proportional to the amount of carbon atoms in the analyte. GC-FID is renowned for its robustness, wide linear range, and cost-effectiveness, making it a workhorse for routine quantitative analysis.[1][2] However, it provides no structural information about the analyte; identification relies solely on matching the retention time with that of a known standard.
GC-MS: In this method, compounds exiting the column are bombarded with electrons, causing them to ionize and break into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for highly specific identification.[1][2] For quantification, GC-MS can be operated in two modes: full scan, which captures the entire mass spectrum, or Selected Ion Monitoring (SIM), which focuses only on specific, characteristic ions of the target analyte. SIM mode significantly enhances sensitivity, making it ideal for trace analysis.[3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline the analysis of this compound on both platforms.
Sample and Standard Preparation
Proper sample preparation is the foundation of accurate analysis.[5][6] This protocol details the creation of a calibration curve.
-
Stock Solution Preparation: Accurately weigh 100 mg of pure this compound standard and dissolve it in 100 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) in a volumetric flask. This creates a stock solution of 1000 µg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range for both methods would be from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard (Optional but Recommended): To improve precision, add a consistent concentration of an internal standard (e.g., methyl heptanoate) to all standards and samples.
GC-FID Instrumental Method
This method is optimized for the robust quantification of this compound.
| Parameter | Setting |
| GC System | Gas Chromatograph with FID |
| Column | HP-INNOWax (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Inlet Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium or Hydrogen, Constant Flow (e.g., 1.2 mL/min) |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
GC-MS Instrumental Method
This method is designed for both identification and sensitive quantification using SIM mode.
| Parameter | Setting |
| GC-MS System | Gas Chromatograph with Mass Spectrometer |
| Column | HP-INNOWax (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Inlet Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium, Constant Flow (e.g., 1.2 mL/min) |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 5 min) |
| MS Transfer Line | 260°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 85 |
| Qualifier Ions | m/z 103, 57 |
Cross-Validation Workflow
The diagram below illustrates the logical flow for the cross-validation of the two methods, ensuring a direct and objective comparison of their performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scan Mode and SIM Mode : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. iltusa.com [iltusa.com]
Comparing the efficacy of different catalysts for hexyl valerate synthesis
The synthesis of hexyl valerate, an ester valued for its fruity aroma in the flavor, fragrance, and cosmetic industries, can be achieved through various catalytic routes. This guide provides a comparative overview of the efficacy of commonly employed catalysts—Novozym® 435, Lipozyme® RM IM, and Amberlyst-15—supported by experimental data from analogous esterification reactions. The selection of an appropriate catalyst is critical for process optimization, influencing reaction rates, product yield, and overall process sustainability.
Comparative Catalyst Performance
The following table summarizes the performance of Novozym® 435, Lipozyme® RM IM, and Amberlyst-15 in esterification reactions comparable to this compound synthesis. The data is collated from studies on the synthesis of similar esters, providing a benchmark for expected efficacy.
| Catalyst | Type | Substrates (Analogous Reaction) | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |
| Novozym® 435 | Immobilized Lipase (Candida antarctica Lipase B) | Valeric Acid + Ethanol | 1:1 | 50 | 0.67 | 69.2% Conversion |
| Benzoic Anhydride + Benzyl Alcohol | 1:5 | 60 | 24 | 32% Conversion | ||
| 2-methylhexanoic acid + 2-ethylhexanol | 1:1.1 | 70 | ~15 | 97% Conversion | ||
| Lipozyme® RM IM | Immobilized Lipase (Rhizomucor miehei) | Benzoic Anhydride + Benzyl Alcohol | 1:5 | 40 | 24 | 51% Conversion |
| Amberlyst-15 | Strong Acidic Ion-Exchange Resin | Palm Fatty Acid Distillate + Methanol | - | 60 | 7 | 97% Yield |
| Nonanoic Acid + 1-Propanol | 1:1 to 1:15 | 50-90 | - | (Kinetic study) |
Experimental Protocols
Detailed methodologies for the synthesis of esters using the compared catalysts are outlined below. These protocols are based on established procedures for similar esterification reactions and can be adapted for the synthesis of this compound.
Enzymatic Synthesis using Immobilized Lipases (Novozym® 435 or Lipozyme® RM IM)
-
Reactant Preparation: Valeric acid and hexanol are mixed in a sealed reaction vessel, typically in a 1:1 to 1:5 molar ratio. The use of a solvent is optional; solvent-free systems are often preferred for green chemistry considerations.
-
Enzyme Addition: The immobilized lipase (Novozym® 435 or Lipozyme® RM IM) is added to the reactant mixture. The enzyme loading is typically between 5% and 15% (w/w) based on the total weight of the substrates.
-
Reaction Conditions: The reaction mixture is incubated in a shaker or stirred vessel at a controlled temperature, generally ranging from 40°C to 70°C.
-
Monitoring and Analysis: The progress of the reaction is monitored by withdrawing samples at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion of reactants and the yield of this compound.
-
Product Recovery: Upon completion of the reaction, the immobilized enzyme is separated by simple filtration and can be washed and reused for subsequent batches. The liquid product mixture is then purified, typically by distillation, to isolate the this compound.
Heterogeneous Acid Catalysis using Amberlyst-15
-
Catalyst Preparation: Amberlyst-15 resin is pre-washed with a suitable solvent (e.g., methanol) and dried to remove any impurities and moisture.
-
Reaction Setup: A mixture of valeric acid and hexanol (e.g., 1:1 to 1:15 molar ratio) is charged into a reactor equipped with a stirrer and a condenser.
-
Catalyst Addition: The pre-treated Amberlyst-15 is added to the reaction mixture. The catalyst loading typically ranges from 4% to 8% (w/v).
-
Reaction Conditions: The reaction is carried out at a temperature between 60°C and 120°C with continuous stirring.
-
Reaction Monitoring: The reaction progress is monitored by analyzing the acid value of the mixture or by gas chromatography.
-
Catalyst and Product Separation: After the reaction, the Amberlyst-15 catalyst is removed by filtration. The resulting product mixture is then purified, for instance, by washing with a mild base to remove unreacted acid followed by distillation.
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflows for the enzymatic and solid acid-catalyzed synthesis of this compound.
A Comparative Volatility Analysis: Hexyl Valerate vs. Ethyl Valerate
In the realm of flavor and fragrance chemistry, as well as in the development of targeted delivery systems for pharmaceuticals, the volatility of ester compounds is a critical parameter. This guide provides a comparative study of the volatility of two valerate esters: hexyl valerate and ethyl valerate. The comparison is based on their fundamental physicochemical properties, supported by a proposed experimental framework for direct volatility assessment.
Executive Summary
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and ethyl valerate is presented below. These properties are fundamental to understanding their respective volatilities.
| Property | This compound | Ethyl Valerate |
| Molecular Formula | C11H22O2[1] | C7H14O2[2] |
| Molecular Weight ( g/mol ) | 186.29[1][3] | 130.18[2][4] |
| Boiling Point (°C) | ~226.3 (Predicted) | 144-145[2][4][5] |
| Vapor Pressure (mmHg @ 25°C) | 0.09 (Estimated)[3] | 4.745 (Estimated)[2] |
| Flash Point (°C) | 87.78[3] | 38.89[2] |
| Density (g/mL @ 25°C) | ~0.8625 (@ 20°C)[3] | 0.875[5] |
| Water Solubility | 10.87 mg/L (Estimated)[3] | 2.21 mg/mL[4] |
Volatility Analysis
Volatility is intrinsically linked to a substance's tendency to vaporize, which is governed by its physical properties.
-
Molecular Weight and Boiling Point: this compound has a higher molecular weight than ethyl valerate. Generally, as molecular weight increases within a homologous series of compounds, the intermolecular forces (van der Waals forces) also increase. Stronger intermolecular forces require more energy to overcome, resulting in a higher boiling point and lower volatility. The significantly higher boiling point of this compound compared to ethyl valerate is a strong indicator of its lower volatility.
-
Vapor Pressure: Vapor pressure is a direct measure of a substance's volatility. The estimated vapor pressure of ethyl valerate is substantially higher than that of this compound at the same temperature.[2][3] This indicates that at room temperature, a greater proportion of ethyl valerate molecules will be in the gaseous phase compared to this compound, confirming its higher volatility.
Experimental Protocol for Comparative Volatility Determination
To empirically validate the difference in volatility, the following experimental protocol using gas chromatography (GC) is proposed.
Objective: To quantitatively compare the volatility of this compound and ethyl valerate.
Materials:
-
This compound (98% or higher purity)
-
Ethyl valerate (98% or higher purity)
-
A suitable solvent (e.g., hexane)
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., DB-5 or equivalent)
-
Headspace vials
-
Thermostatic autosampler
Procedure:
-
Sample Preparation: Prepare standard solutions of this compound and ethyl valerate in the chosen solvent at a known concentration (e.g., 1000 ppm).
-
Headspace Analysis:
-
Pipette equal volumes of the standard solutions into separate headspace vials.
-
Seal the vials.
-
Place the vials in the thermostatic autosampler and allow them to equilibrate at a set temperature (e.g., 50°C) for a specified time (e.g., 30 minutes). This allows the volatile compounds to partition into the headspace.
-
-
GC Analysis:
-
Inject a set volume of the headspace from each vial into the GC.
-
Run the samples through the GC using a defined temperature program to separate the compounds.
-
The FID will detect the compounds as they elute from the column.
-
-
Data Analysis:
-
The area of the peak corresponding to each ester is proportional to its concentration in the headspace.
-
A larger peak area for a given initial concentration indicates a higher concentration in the headspace and thus higher volatility.
-
Compare the peak areas for this compound and ethyl valerate to determine their relative volatility under the experimental conditions.
-
Expected Outcome: The peak area for ethyl valerate is expected to be significantly larger than the peak area for this compound, confirming its higher volatility.
Visualizing the Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the comparative volatility study.
References
- 1. This compound | C11H22O2 | CID 70694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl valerate, 539-82-2 [thegoodscentscompany.com]
- 3. This compound, 1117-59-5 [thegoodscentscompany.com]
- 4. Ethyl valerate | C7H14O2 | CID 10882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl valerate | 539-82-2 [chemicalbook.com]
Comparative Study of Hexyl Valerate as an Insect Attractant: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of hexyl valerate and related volatile esters as insect attractants. Geared towards researchers, scientists, and professionals in drug development and pest management, this document synthesizes available experimental data, details relevant testing protocols, and visualizes key biological and experimental processes. While direct comparative studies on this compound are limited, this guide leverages data from structurally similar compounds, primarily hexyl butyrate, to provide a comprehensive overview and framework for future research.
Data Presentation: Quantitative Analysis of Ester Attractiveness
The following tables summarize the available quantitative data on the efficacy of hexyl butyrate and the occurrence of other relevant valerate esters. This data serves as a proxy for understanding the potential of this compound as an insect attractant.
Table 1: Efficacy of Hexyl Butyrate as an Insect Attractant in Field Trapping Experiments
| Insect Species | Attractant Composition | Trap Type | Mean Catch (per trap per day) | Control Catch (per trap per day) | Country |
| Lygus hesperus (Western Tarnished Plant Bug) | Hexyl butyrate, (E)-2-hexenyl butyrate, (E)-4-oxo-2-hexenal | Sticky Trap | Data not specified, but significantly higher than control | Not specified | USA |
| Lygus lineolaris (Tarnished Plant Bug) | Hexyl butyrate, (E)-2-hexenyl butyrate, (E)-4-oxo-2-hexenal | Sticky Trap | Data not specified, but significantly higher than control | Not specified | USA |
| Olcella trigramma (a chloropid fly) | Hexyl butyrate | Water pan trap | ~15 | <5 | USA |
| Conioscinella sp. (a chloropid fly) | Hexyl butyrate | Water pan trap | ~25 | <5 | USA |
| Leptometopa latipes (a milichiid fly) | Hexyl butyrate | Sticky trap | Significant attraction observed | Not specified | USA |
Note: Specific catch numbers can vary significantly based on environmental conditions, trap design, and lure release rate.
Table 2: Occurrence and Potential Application of Valerate Esters
| Ester | Natural Occurrence | Known Insect Interactions | Potential Application |
| This compound | Capsicum annuum (Chili Pepper) | Limited data available. | Potential attractant for agricultural pests. |
| Ethyl Valerate | Apples, Strawberries, Wine | Attractant for some fruit flies. | Monitoring and control of orchard pests.[1][2][3] |
| Propyl Valerate | Pears, Pineapples | Limited data available. | Potential lure component for fruit-feeding insects. |
| Butyl Valerate | Bananas, Cheeses | Limited data available. | Component in food-based lures. |
| Amyl Valerate (Pentyl Valerate) | Apples, Apricots | Attractant for some beetle species. | Component in lures for stored product pests.[4] |
Experimental Protocols
Detailed methodologies are crucial for the standardized evaluation of insect attractants. Below are protocols for key experiments.
Y-Tube Olfactometer Bioassay
A Y-tube olfactometer is a standard laboratory apparatus used to assess the behavioral response of an insect to a volatile chemical.
Objective: To determine if an insect is attracted to, repelled by, or indifferent to this compound.
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal filter (for purifying air)
-
Humidifier (beaker with distilled water)
-
Odor source chamber
-
Test insect holding chamber
-
This compound solution of known concentration
-
Control solvent (e.g., paraffin oil or hexane)
-
Filter paper
Procedure:
-
Setup: The Y-tube is positioned horizontally with a light source providing uniform illumination. Purified and humidified air is passed through each arm of the Y-tube at a constant flow rate (e.g., 100 mL/min).
-
Odor Introduction: A filter paper treated with a solution of this compound is placed in the odor source chamber connected to one arm (the "treatment arm"). A filter paper with the solvent alone is placed in the chamber connected to the other arm (the "control arm").
-
Insect Release: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A "choice" is recorded when the insect moves a predetermined distance into one of the arms.
-
Replication: The experiment is repeated with a new insect for a statistically significant number of replicates (e.g., 30-50). The positions of the treatment and control arms are swapped periodically to avoid positional bias.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test to determine statistical significance.
Field Trapping Experiment
Field trials are essential to validate the effectiveness of a potential attractant under natural conditions.
Objective: To compare the number of target insects captured in traps baited with this compound versus unbaited (control) traps.
Materials:
-
Insect traps appropriate for the target species (e.g., sticky traps, delta traps, funnel traps)
-
Lures containing a specific dose of this compound (e.g., in a rubber septum or polyethylene vial)
-
Control lures (containing only the solvent)
-
Randomized block experimental design layout in the field
Procedure:
-
Site Selection: Choose a suitable field site where the target insect population is present.
-
Trap Deployment: Deploy traps in a randomized block design to minimize the effects of environmental variability. Each block should contain one trap with the this compound lure and one control trap. Traps should be placed at a sufficient distance from each other to avoid interference.
-
Monitoring: Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured.
-
Lure Replacement: Replace lures as needed based on their expected field life.
-
Data Analysis: The mean number of insects captured in the baited and control traps are compared using statistical tests such as a t-test or ANOVA.
Electroantennography (EAG)
EAG measures the electrical response of an insect's antenna to a volatile compound, providing a physiological measure of odorant detection.
Objective: To determine if the olfactory receptor neurons on an insect's antenna respond to this compound.
Materials:
-
Intact insect antenna preparation
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution
-
Amplifier and data acquisition system
-
Air stimulus controller for delivering precise puffs of odor
Procedure:
-
Antenna Preparation: An insect is immobilized, and one of its antennae is excised or exposed.
-
Electrode Placement: A recording electrode is placed over the tip of the antenna, and a reference electrode is inserted into the head or base of the antenna.
-
Odor Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air containing a known concentration of this compound are injected into this airstream for a short duration (e.g., 0.5 seconds).
-
Signal Recording: The electrical potential difference between the electrodes is amplified and recorded. A negative voltage deflection indicates a depolarization of the olfactory receptor neurons in response to the odorant.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. The response to this compound is compared to the response to a control (solvent only) and often to a standard reference compound.
Mandatory Visualizations
The following diagrams illustrate key experimental and biological pathways relevant to the study of this compound as an insect attractant.
Caption: Workflow for a Y-Tube Olfactometer Bioassay.
Caption: Workflow for a Field Trapping Experiment.
Caption: Simplified Insect Olfactory Signaling Pathway.
Conclusion
While this compound remains a compound with underexplored potential in the realm of insect attractants, this guide provides a foundational framework for its evaluation. The available data on the closely related compound, hexyl butyrate, demonstrates that short-chain fatty acid esters can be potent attractants for a variety of insect species, particularly within the orders Hemiptera and Diptera.
The experimental protocols detailed herein offer standardized methods for assessing the efficacy of this compound, from initial laboratory-based behavioral assays to physiological recordings and conclusive field trials. The provided visualizations of these workflows and the underlying biological signaling pathway serve to clarify these complex processes for researchers.
Future research should focus on direct comparative studies of this compound against established attractants for key agricultural and public health pests. Such studies, following the rigorous experimental designs outlined in this guide, will be crucial in determining the practical utility of this compound in integrated pest management programs. The natural occurrence of this compound in plants suggests its potential as a kairomone, opening a promising avenue for the development of novel, bio-rational insect control strategies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hexyl Valerate
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as the fragrance and flavoring agent hexyl valerate, are critical components of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound, a combustible liquid and potential skin and eye irritant, requires careful management throughout its lifecycle, including its ultimate disposal.[1] Adherence to established safety protocols and waste management regulations is not just a best practice but a necessity for regulatory compliance and operational integrity.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that all relevant safety precautions are in place. This includes a thorough understanding of the chemical's properties and hazards, as outlined in its Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): When handling this compound, all personnel must be equipped with the appropriate PPE to prevent accidental exposure.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and vapors.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[2][3] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination. |
Work should always be conducted in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of vapors.[3][4]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through collection and transfer to a licensed hazardous waste management company. This ensures that the chemical is handled and disposed of in accordance with all applicable environmental regulations.
1. Waste Collection:
-
Designate a specific, compatible, and clearly labeled waste container for this compound. The container should have a secure screw cap.
-
The label should prominently display "Hazardous Waste," "this compound," and the associated hazards (e.g., "Combustible").
-
Never mix this compound with other incompatible waste streams.
2. Handling Small Spills:
-
In the event of a small spill, absorb the this compound with an inert material such as vermiculite, sand, or absorbent pads.[3]
-
Once the liquid is fully absorbed, carefully collect the contaminated material using non-sparking tools and place it into the designated hazardous waste container.
-
Clean the spill area with soap and water.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated and away from sources of ignition.[1]
-
Ensure the container is kept closed except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[4][5]
Important Note on Chemical Neutralization: While the chemical breakdown of esters through hydrolysis (saponification) is a known chemical process, it is not recommended as a routine disposal method in a laboratory setting without a thoroughly validated and safety-reviewed protocol. The reaction itself can generate heat and requires the handling of other hazardous chemicals (e.g., strong bases). The primary and safest disposal route remains collection by a professional waste management service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hexyl Valerate
For laboratory professionals engaged in research and development, ensuring a safe and efficient workflow is paramount. This guide provides essential safety and logistical information for handling Hexyl valerate, a common fragrance and flavor agent. Adherence to these procedures will minimize risks and ensure compliant disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols. The following table summarizes the recommended PPE for various laboratory activities involving this chemical.
| Activity | Recommended PPE |
| Routine Handling & Preparation | - Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1] - Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat.[1] - Respiratory Protection: Not generally required if handled in a well-ventilated area.[1] |
| Spill Cleanup | - Eye/Face Protection: Tightly fitting safety goggles with side-shields and a face shield. - Skin Protection: Chemical-resistant gloves (e.g., nitrile), impervious clothing or apron, and closed-toe shoes.[1] - Respiratory Protection: A full-face respirator may be necessary if the spill is large or in a poorly ventilated area.[1] |
| Waste Disposal | - Eye/Face Protection: Tightly fitting safety goggles with side-shields. - Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat. - Respiratory Protection: Not generally required if handled in a well-ventilated area. |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and minimizes the risk of contamination or accidents. The following workflow outlines the key steps from receiving the chemical to its final disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies
Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and further contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1] Remove all sources of ignition and use spark-proof tools during cleanup.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to comply with environmental regulations and ensure laboratory safety.
-
Waste Segregation: this compound is a non-halogenated organic ester.[2] As such, its waste should be collected separately from halogenated solvents and other incompatible waste streams.[2][3]
-
Container Selection: Use a clearly labeled, leak-proof container for collecting liquid this compound waste. The container should be compatible with organic solvents.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" or "Non-Halogenated Organic Waste" and should list this compound as a constituent. The date of initial waste accumulation should also be recorded.
-
Storage: Store the waste container in a designated satellite accumulation area, away from sources of ignition and in a well-ventilated location.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not pour this compound down the drain.[4]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
